Product packaging for Retinol, acetate(Cat. No.:CAS No. 64536-04-5)

Retinol, acetate

Cat. No.: B7790764
CAS No.: 64536-04-5
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-QHLGVNSISA-N
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Description

Overview of Retinyl Acetate (B1210297) as a Retinoid Ester in Biochemical Systems

Retinyl acetate, with the molecular formula C22H32O2, is a synthetic, fat-soluble compound. actylis.comwikipedia.org It is characterized by a retinol (B82714) molecule linked to an acetate group. actylis.com This esterification makes retinyl acetate more stable to heat, oxygen, and light compared to its precursor, retinol, while still allowing for its conversion to biologically active forms within the body. wikipedia.org

In biochemical systems, retinyl acetate functions primarily as a storage and transport form of vitamin A. ontosight.aicapes.gov.br While naturally occurring retinyl esters in the body are typically long-chain fatty acid esters like retinyl palmitate, retinyl acetate is a common synthetic form used in various applications. capes.gov.brnih.gov The ester bond in retinyl acetate can be hydrolyzed by enzymes such as pancreatic triglyceride lipase (B570770) and brush-border phospholipase B in the intestinal lumen, releasing free retinol. wikipedia.org This enzymatic conversion is a critical step for the subsequent absorption and utilization of vitamin A. wipo.intwipo.intgoogle.com

Significance of Retinyl Acetate within the Broader Retinoid Metabolism and Function

Retinoid metabolism is a complex process essential for numerous physiological functions, including vision, immune response, and cellular differentiation. fao.orgcambridge.orgwikipedia.org Retinyl acetate plays a crucial role as a precursor in this metabolic cascade. google.com Once hydrolyzed to retinol, it can be re-esterified, primarily with long-chain fatty acids, and stored in the liver, which holds 50-80% of the body's total vitamin A reserves as retinyl palmitate. wikipedia.orgnih.gov

This stored retinol can be mobilized and transported to peripheral tissues bound to retinol-binding protein (RBP). wikipedia.orgfao.org In target cells, retinol can be oxidized to retinal and then to retinoic acid, the primary biologically active form of vitamin A that regulates gene expression. wikipedia.orgresearchgate.neteurekaselect.com Specifically, all-trans-retinoic acid and 9-cis-retinoic acid bind to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs)—to modulate the transcription of hundreds of genes. researchgate.neteurekaselect.commdpi.com

A key function of retinoids is their role in the visual cycle. news-medical.netwikipedia.org In the retinal pigment epithelium (RPE) of the eye, all-trans-retinyl esters are the substrate for the creation of 11-cis-retinal (B22103), the chromophore essential for vision. mdpi.comacs.org This process involves the enzymatic conversion of all-trans-retinyl esters to 11-cis-retinol, which is then oxidized to 11-cis-retinal. mdpi.com This molecule then combines with opsin to form rhodopsin, the light-sensitive pigment in rod cells. news-medical.net

Current Academic Research Landscape and Interdisciplinary Relevance of Retinyl Acetate

The study of retinyl acetate and its derivatives extends across multiple scientific disciplines. In biochemistry and molecular biology, research continues to elucidate the enzymatic pathways and regulatory mechanisms involved in its metabolism. wipo.intwipo.intgoogle.com The ability of specific acetyltransferases to convert retinol to retinyl acetate is an area of active investigation, with potential applications in biotechnology for vitamin A production. wipo.intgoogle.com

In the field of ophthalmology, the role of retinoids, including isomers like 9-cis-retinyl acetate, is being explored for their potential in addressing retinal degenerative diseases. mdpi.comarvojournals.org Studies have shown that 9-cis-retinoids can be stored and utilized in the visual cycle, offering a potential therapeutic avenue. mdpi.com

Furthermore, the influence of retinoids on cell proliferation and differentiation is a significant area of cancer research. cancer.govaacrjournals.orgcapes.gov.br Retinoic acid, derived from precursors like retinyl acetate, can induce cell differentiation and inhibit the proliferation of certain cancer cells. cancer.govaacrjournals.org This has led to investigations into the potential of retinoids as chemopreventive agents. chemicalbook.comcancer.gov The complex interplay between retinoids and cellular signaling pathways continues to be a fertile ground for interdisciplinary research, connecting nutrition, medicine, and molecular science. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Key Properties of Retinyl Acetate

PropertyValueReference
Molecular FormulaC22H32O2 actylis.comchemicalbook.com
Molecular Weight328.49 g/mol chemicalbook.com
AppearanceYellow, greasy or sticky crystals chemicalbook.com
Melting Point57-58 °C chemicalbook.com
SolubilityInsoluble in water, soluble in oils and organic solvents wikipedia.org

Table 2: Major Enzymes in Retinyl Acetate Metabolism

EnzymeFunctionLocationReference
Pancreatic Triglyceride LipaseHydrolyzes retinyl acetate to retinolIntestinal Lumen wikipedia.org
Brush-Border Phospholipase BHydrolyzes retinyl acetate to retinolIntestinal Lumen wikipedia.org
Lecithin-Retinol Acyltransferase (LRAT)Esterifies retinol to form retinyl esters for storageEnterocytes, Liver wikipedia.orgnih.gov
Retinyl Ester HydrolaseHydrolyzes stored retinyl esters to release retinolLiver wikipedia.org
RPE65 IsomerohydrolaseConverts all-trans-retinyl esters to 11-cis-retinolRetinal Pigment Epithelium wikipedia.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O2 B7790764 Retinol, acetate CAS No. 64536-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
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InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QGNJRVVDBSJHIZ-QHLGVNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6021240
Record name Retinol acetate
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Molecular Weight

328.5 g/mol
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CAS No.

127-47-9, 64536-04-5
Record name Retinol, acetate
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Record name Vitamin A acetate
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Record name VITAMIN A ACETATE
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Synthesis and Chemical Production Methodologies of Retinyl Acetate

Traditional Chemical Synthesis Routes for Retinyl Acetate (B1210297)

The industrial production of retinyl acetate has historically been dominated by several key multi-step chemical syntheses developed by major chemical companies. These routes, while effective, are often complex and involve numerous stages.

Classical Multi-Step Pathways

The large-scale synthesis of vitamin A and its esters, including retinyl acetate, has been significantly shaped by pioneering work from companies like Roche, BASF, and Rhône-Poulenc. acs.orgresearchgate.netdrpress.org These industrial processes are foundational to the commercial availability of retinyl acetate.

The Roche synthesis , one of the earliest industrial methods, involves a C14 + C6 approach. chemicalbook.com It starts with β-ionone (a C14 compound) and utilizes a Darzens condensation to form a C14 aldehyde. chemicalbook.com This aldehyde then reacts with a C6 component, 3-methyl-2-penten-4-yn-1-ol, through a Grignard reaction. chemicalbook.com Subsequent steps of partial hydrogenation, acylation, elimination, and isomerization yield retinyl acetate. chemicalbook.com The first commercial batches of synthetic vitamin A acetate were produced by Hoffmann-La Roche in 1948. acs.org

The BASF process employs a C15 + C5 strategy, distinguished by its use of the Wittig reaction. chemicalbook.comdurham.ac.uk In this route, vinyl-β-ionol is prepared from β-ionone and then converted to a C15 phosphonium (B103445) salt. chemicalbook.comchemrxiv.org This salt then undergoes a Wittig reaction with a C5 aldehyde to produce retinyl acetate. chemicalbook.comchemrxiv.org BASF began producing vitamin A acetate, initially for Hoffmann-La Roche, and later developed its own improved synthesis. acs.org

The Rhône-Poulenc synthesis also follows a C15 + C5 pathway but is characterized by the use of Julia olefination. chemicalbook.comchemrxiv.org Vinyl-β-ionol is reacted with sodium phenyl sulfinate to create a C15 allylic sulfone. chemicalbook.com This sulfone then reacts with a C5 chloroacetyl component in a Julia reaction, ultimately leading to the formation of retinyl acetate after an elimination step. chemicalbook.com

A comparative overview of these classical pathways is presented below:

Synthesis RouteKey PrecursorsCore Reaction
Roche β-ionone (C14), 3-methyl-2-penten-4-yn-1-ol (C6)Grignard Reaction, Darzens Condensation
BASF Vinyl-β-ionol (from β-ionone, C15), C5 aldehydeWittig Reaction
Rhône-Poulenc Vinyl-β-ionol (C15), C5 chloroacetylJulia Olefination

Wittig Reaction Mechanisms in Retinoid Esterification to Retinyl Acetate

The Wittig reaction has been a cornerstone in the synthesis of polyenes, including vitamin A and its esters. durham.ac.uk This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the context of retinyl acetate synthesis, particularly in the BASF route, a C15 phosphonium ylid reacts with a C5 aldehyde. durham.ac.ukchemrxiv.org

The reaction can be carried out in various solvents, including aqueous solutions with mild bases or organic solvents like alcohols. chemrxiv.org The initial product is often a mixture of isomers, including the (11Z)-isomer. chemrxiv.org To obtain the desired all-trans-retinyl acetate, this mixture can be isomerized using methods such as photochemical induction with a photosensitizer or thermal treatment with a palladium catalyst. chemrxiv.org

The Wittig-Horner reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, has also been employed. wikipedia.orggoogle.com This approach can offer advantages in terms of reagent stability and ease of product separation. For instance, a C14 aldehyde can be reacted with a C6 phosphonate ester in a Wittig-Horner condensation to generate retinyl acetate. google.com

Modern and Advanced Chemical Synthesis Techniques for Retinyl Acetate

In recent years, the focus has shifted towards developing more efficient, sustainable, and scalable methods for retinyl acetate synthesis. These modern techniques aim to improve yields, reduce waste, and enhance process control.

Applications of Flow Chemistry in Retinoid Ester Production

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for retinoid production. This technology is particularly well-suited for multi-step syntheses and for handling sensitive chemical transformations, as is often the case with retinol (B82714) and its derivatives. semanticscholar.org By enabling precise control over reaction parameters such as temperature, pressure, and reaction time, flow chemistry can enhance synthesis efficiency and improve product quality. semanticscholar.org While specific industrial applications in retinyl acetate production are not widely detailed in public literature, the principles of flow chemistry are being explored to optimize the synthesis of complex molecules like vitamin A. A recent patent describes a method for preparing retinyl acetate that can be carried out in batches, semi-continuously, or completely continuously, highlighting the move towards more controlled and scalable processes. wipo.int

Catalytic Approaches for Enhanced Retinyl Acetate Synthesis

The use of advanced catalysts represents another frontier in modernizing retinyl acetate synthesis. Nanocatalysts and ionic liquids are being investigated as reaction media to facilitate chemical transformations under milder conditions. semanticscholar.org This can lead to a reduction in by-product formation and an increase in the purity of the final product. semanticscholar.org For example, the isomerization of the (11Z)-isomer of retinyl acetate to the desired all-trans form can be achieved at elevated temperatures using a Pd/C catalyst. chemrxiv.org The development of more selective and active catalysts is a key area of research to further improve the efficiency and sustainability of existing synthesis routes.

Biotechnological and Enzymatic Synthesis of Retinyl Acetate

While chemical synthesis has been the dominant production method, biotechnological and enzymatic approaches are emerging as promising alternatives. These methods leverage the specificity and efficiency of biological systems to produce retinyl acetate.

Dietary retinyl acetate is hydrolyzed in the intestine by enzymes to release free retinol, which is then re-esterified within the body. wikipedia.orgfrontiersin.orgresearchgate.netnih.govnih.gov This natural process of esterification provides a basis for developing enzymatic synthesis methods. For instance, research has explored the use of enzymes to catalyze the acetylation of vitamin A intermediates. One study highlighted the optimization of the acetylation of a vitamin A intermediate catalyzed by Aspergillus oryzae cells, suggesting a more economical and environmentally friendly approach to the Roche synthesis pathway. researchgate.netsemanticscholar.org

The biological pathways for retinol metabolism involve the conversion of retinol to retinal and then to retinoic acid. researchgate.netnih.govnih.gov While the direct microbial production of retinyl acetate is still an area of active research, the enzymatic esterification of retinol to form retinyl esters is a well-established biological process. semanticscholar.org Harnessing these enzymatic capabilities on an industrial scale could offer a more sustainable route to retinyl acetate production in the future.

Microbial Production Pathways for Retinoids Precursors to Retinyl Acetate

The biotechnological production of retinoids using metabolically engineered microorganisms offers an environmentally friendly alternative to chemical synthesis. rsc.org Organisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce high titers of retinol, the direct precursor to retinyl acetate. mdpi.comnih.gov

Table 1: Examples of Microbial Production of Retinoid Precursors

Microbial Host Key Genetic Modifications/Strategy Product(s) Titer Achieved Reference(s)
Escherichia coli Exogenous MVA pathway, synthetic β-carotene dioxygenase (SR), dxs overexpression, two-phase culture. Retinal, Retinol, Retinyl Acetate 136 mg/L (total retinoids) exlibrisgroup.com, nih.gov
Saccharomyces cerevisiae Constructed de novo retinol pathway, modular optimization, transporter engineering, semi-rational design of retinol dehydrogenase. Retinol 1.2 g/L mdpi.com
Yarrowia lipolytica Screened dioxygenase/dehydrogenase, optimized gene copy numbers, fed-batch fermentation. Retinol 5.89 g/L rsc.org

Enzyme-Catalyzed Esterification for Retinyl Acetate Synthesis (e.g., Lipase (B570770) Applications in Esterification)

Enzymatic synthesis provides a highly selective and mild alternative to traditional chemical methods for producing retinyl acetate. google.com Lipases, a class of enzymes that catalyze the hydrolysis of fats, are widely used in reverse to catalyze esterification and transesterification reactions in organic media. google.comhilarispublisher.com This approach avoids the harsh reagents and high temperatures that can degrade sensitive molecules like retinol and its esters. google.com

The synthesis of retinyl acetate via this method can proceed in two main ways:

Direct Esterification: Retinol is reacted with an acyl donor, such as acetic acid.

Transesterification: A more common and often more efficient method where retinyl acetate is used as a starting material to produce other long-chain retinyl esters, or conversely, another acyl donor like vinyl acetate or ethyl acetate is used to acetylate retinol. google.comajol.info

Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, improving process economics. Lipase B from Candida antarctica (often immobilized and sold as Novozym 435) is one of the most effective and widely studied biocatalysts for this purpose. researchgate.netnih.gov Other lipases, such as those from Rhizomucor miehei, have also been successfully employed. google.com Research has shown that reaction parameters such as the choice of organic solvent, acyl donor, substrate molar ratio, and temperature significantly influence the conversion rate and final yield. ajol.infonih.gov For instance, vinyl acetate is often a superior acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards the product. ajol.info

Table 2: Examples of Lipase-Catalyzed Synthesis of Retinyl Esters

Lipase Source Reaction Type Substrates Key Conditions Product/Conversion Reference(s)
Candida antarctica (Novozym 435) Transesterification Retinyl acetate, Linoleic acid Toluene, 50°C, with molecular sieves 53.2% conversion to retinyl linoleate (B1235992) google.com
Candida antarctica (Lipase B) Acetylation Diol precursor of Vitamin A, Vinyl acetate n-hexane, 50°C, Diol:Vinyl acetate ratio 1:3 98.5% conversion to monoester ajol.info
Rhizomucor miehei (Lipozyme IM) Transesterification Retinyl acetate, Sunflower oil Solvent-free, 55°C Solution of retinol esters in triglyceride oil google.com

Derivatization Strategies for Retinyl Acetate and Related Retinoids

Derivatization is a key strategy employed to enhance the stability and modulate the functional properties of retinoids. Retinol, the parent compound, is highly susceptible to degradation by heat, oxygen, and light due to its conjugated polyene structure. wikipedia.org Converting retinol into its ester forms, such as retinyl acetate, is a primary derivatization technique to protect the reactive alcohol group, thereby significantly improving its stability. wikipedia.orgrepec.org Further modifications and formulation strategies can be applied to retinyl acetate itself to optimize it for various applications.

Esterification Reactions for Retinyl Acetate Formation (e.g., from Retinol with Acetyl Chloride)

The chemical synthesis of retinyl acetate is a well-established industrial process. The first commercial production of synthetic vitamin A acetate was achieved in 1948. acs.org A common laboratory and industrial method for its preparation is the esterification of retinol with an acetylating agent.

A straightforward example is the reaction of all-trans-retinol with acetyl chloride. repec.org In this reaction, the hydroxyl group of retinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This results in the formation of retinyl acetate and hydrogen chloride as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

The large-scale industrial synthesis of vitamin A acetate, pioneered by companies like Roche and BASF, involves multi-step processes. acs.orgdurham.ac.uk These syntheses often build the C20 carbon skeleton from smaller fragments, such as β-ionone (C13), and then introduce the final functionality. In one of the classical synthesis routes, a C20 diol intermediate is partially acetylated, followed by a dehydration and isomerization step to yield all-trans-retinyl acetate. ajol.inforesearchgate.netacs.org

Chemical Modifications of Retinyl Acetate for Enhanced Functional Properties

While retinyl acetate is more stable than retinol, its properties can be further enhanced through additional chemical modifications or advanced formulation techniques. wikipedia.org These strategies aim to improve stability against environmental factors, control its release, and enhance solubility. acs.orgfrontiersin.org

One common chemical modification is transesterification . Retinyl acetate can serve as a cost-effective starting material to produce other long-chain retinyl esters, such as retinyl palmitate or retinyl linoleate. google.comgoogle.com This is typically achieved through an enzyme-catalyzed reaction with a long-chain fatty acid or its ester. google.com These longer-chain esters may offer different physical properties or stability profiles.

Another approach focuses on formulation and delivery systems rather than altering the molecule itself. To protect retinyl acetate from degradation, it is often encapsulated or formulated into specialized delivery systems. These include:

Beadlets or Microcapsules: Retinyl acetate is dispersed in a protective matrix, often composed of gelatin and carbohydrates, and then formed into small, dry particles. This shields the compound from oxygen and light. frontiersin.org

Solid Dispersions: Mechanochemistry has been used to create solid dispersions of retinyl acetate with carriers like sodium starch octenyl succinate. This technique can render the lipophilic compound amorphous and improve its solubility and stability. acs.org

Nanoparticles and Emulsions: For cosmetic and pharmaceutical applications, retinyl acetate can be incorporated into liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions. massey.ac.nz These colloidal carriers can improve dispersibility in aqueous formulations and potentially enhance skin permeation. paulaschoice.fr

These modifications and formulations are crucial for maintaining the potency of retinyl acetate in commercial products until the point of use.

Chemical Reactivity, Degradation, and Stability Research of Retinyl Acetate

Oxidative Degradation Mechanisms of Retinyl Acetate (B1210297)

Oxidative degradation of retinyl acetate can be initiated by several factors, leading to a loss of its biological activity. cirad.fr

In the absence of light and oxygen, peroxides can initiate the degradation of retinyl acetate. jst.go.jpjst.go.jp Studies have shown that at elevated temperatures, such as 90°C, the presence of an initiator like isopropylbenzene hydroperoxide (CHP) leads to the depletion of retinyl acetate over time. researchgate.netjst.go.jpjst.go.jp The primary reaction mechanism involves the homolysis of CHP into free radicals. These radicals then abstract a hydrogen atom from the α-position of a retinyl acetate molecule, generating a retinyl acetate free radical. researchgate.netjst.go.jp This radical can then add to another molecule of retinyl acetate, forming a dimer free radical. The propagation continues when this dimer radical abstracts a hydrogen atom from another retinyl acetate molecule, resulting in the formation of a stable dimer product. researchgate.netjst.go.jpjst.go.jp

Through the use of High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), and HPLC-Mass Spectrometry (HPLC-MS), researchers have identified that the main products of this peroxide-initiated reaction are dimers. researchgate.netjst.go.jpjst.go.jp Four probable structures for these dimer products have been elucidated. jst.go.jp

In a different solvent system, the reaction of retinyl acetate with an alkylperoxyl radical generated from the thermal decomposition of 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) at 37°C yielded different products depending on the solvent. In methanol (B129727), the main product was identified as 14-hydroxy-13-methoxyretinyl acetate. In benzene (B151609), several products were formed in low yields, with one being identified as 5,6,11,14-diepoxy-retinyl acetate. tandfonline.com

Table 1: Products of Peroxide-Initiated Reactions of Retinyl Acetate

InitiatorSolventMajor ProductsReference
Isopropylbenzene hydroperoxide (CHP)OctaneDimers researchgate.netjst.go.jpjst.go.jp
2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN)Methanol14-hydroxy-13-methoxyretinyl acetate tandfonline.com
2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN)Benzene5,6,11,14-diepoxy-retinyl acetate tandfonline.com

Exposure to light, particularly ultraviolet (UV) radiation, is a major factor in the degradation of retinyl acetate. researchgate.netresearchgate.net The photodegradation process is complex and can proceed through different mechanisms, including an ionic photodissociation mechanism. nih.govacs.orgnih.gov Upon photoirradiation, retinyl acetate absorbs light energy, leading to charge redistribution and changes in bond order. nih.gov This can result in the release of the acetate anion to form a carbocation. nih.gov

The presence of oxygen can further accelerate photodegradation. researchgate.net Photo-oxidation of retinyl acetate in benzene with a trace of water has been shown to produce non-retinoid products such as dihydroacetinidiolide, 2-hydroxy-2,6,6-trimethylcyclohexanone, β-ionone, geronic acid, and desoxyxanthoxin. nih.gov The degradation of retinyl acetate under UV irradiation predominantly follows an ionic photodissociation mechanism to form anhydroretinol (AR). acs.org

Studies have shown that the photodegradation of retinyl acetate often leads to the formation of various isomers and other decomposition products. nih.govacs.org For instance, under UVA light, retinyl acetate can isomerize to its cis-isomers and also form cis- and trans-isomers of anhydroretinol. nih.govresearchgate.net

Transition metals such as iron (Fe) and copper (Cu) can act as pro-oxidants, accelerating the degradation of retinyl acetate. cirad.frjst.go.jp These metals, possessing redox potential, can facilitate the reaction through free radical mechanisms. jst.go.jp The presence of copper ions has been shown to significantly increase the rate of oxidative decomposition of vitamin A. journalagent.com One study found that organic trace minerals led to a 15% loss of retinyl acetate after three months of storage, compared to a 35% loss with inorganic sulphate sources of minerals. researchgate.net This highlights the significant impact that the chemical form of the metal can have on the stability of retinyl acetate. researchgate.net

Photodegradation Pathways (Effects of Light and Oxygen)

Thermal and Acid-Catalyzed Reactions of Retinyl Acetate

Heat and acidic conditions can also induce significant chemical changes in retinyl acetate, including isomerization and other reactions.

Retinyl acetate can undergo thermal isomerization, particularly in lipophilic solvents and emulsions with high oil content. mdpi.com Heat-induced degradation in the absence of oxygen and light primarily involves two reactions: isomerization and the Diels-Alder reaction. researchgate.net The isomerization of trans-retinyl acetate to cis-isomers is a key step, as these cis-isomers can then act as dienophiles in subsequent Diels-Alder reactions with another molecule of trans-retinyl acetate (acting as the diene) to form dimers. researchgate.netresearchgate.net

Photoisomerization is another important transformation for retinyl acetate. nih.govacs.org Irradiation with UV light can lead to the formation of various cis-isomers, with the 9-cis isomer often being a major product. acs.orgnih.gov The specific distribution of isomers can be influenced by the solvent and the presence of catalysts. nih.govnih.gov For example, in acetonitrile, all-trans-retinyl acetate can be converted to 9-cis and 7-cis isomers. nih.gov The mechanism of photoisomerization is thought to involve a chain-kinking mechanism through conical intersections between the excited and ground electronic states. acs.org

Table 2: Isomerization of all-trans-Retinyl Acetate under Different Conditions

ConditionKey Products/TransformationsReference
Heat (oxygen and light-free)Isomerization to cis-isomers followed by Diels-Alder reaction to form dimers. researchgate.netresearchgate.net
Photoisomerization (UV light)Formation of 9-cis, 7-cis, and 13-cis isomers. acs.orgnih.govnih.gov
Metal Catalysis (e.g., Palladium complexes)Can influence the ratio of Z-isomers (e.g., 9-cis and 13-cis). nih.govescholarship.org

Retinyl acetate reacts with both Brønsted and Lewis acids. researchgate.netrsc.orgnih.govrsc.org The reaction with Brønsted acids serves as a model system for the well-known Carr-Price reaction. researchgate.netrsc.orgnih.govrsc.org In the presence of a Brønsted acid, retinyl acetate can form a delocalized anhydroretinylic cation, which is responsible for the characteristic blue color observed in these reactions. researchgate.netrsc.orgrsc.org

The classic Carr-Price reaction involves treating a retinoid with the Lewis acid antimony trichloride (B1173362) (SbCl₃) in a chloroform (B151607) solution. researchgate.netrsc.orgtdl.org The mechanism involves the formation of the anhydroretinylic cation. researchgate.netrsc.org While it was initially thought that the Lewis acid directly abstracts the acetate group, recent research suggests that for some metal triflates, the reaction is primarily driven by Brønsted acidity induced by trace amounts of water, which facilitates the loss of acetic acid. africaresearchconnects.com The resulting blue-colored product is often unstable and can undergo further reactions, including dimerization. researchgate.netrsc.orgrsc.org Dynamic light scattering experiments have revealed strong aggregation of the Carr-Price complex, which contributes to its low stability. researchgate.netrsc.orgnih.gov

Isomerization and Stereochemical Transformations (e.g., E/Z Isomers, Cis-Trans Isomerization)

Research into Strategies for Enhancing Retinyl Acetate Stability

Retinyl acetate, a prominent ester of retinol (B82714) (Vitamin A), is widely utilized in pharmaceutical and cosmetic applications. However, its inherent instability when exposed to environmental factors such as light, oxygen, and heat presents a significant challenge, leading to degradation and loss of efficacy. frontiersin.org Consequently, substantial research has been dedicated to developing strategies that protect retinyl acetate from degradation, thereby enhancing its stability and preserving its biological activity. These strategies primarily fall into two categories: physical protection through encapsulation and enhancement of molecular stability through chemical modification.

Encapsulation Technologies for Retinoid Esters (e.g., Microspheres, Liposomes, Nanoparticle Systems)

Encapsulation is a technology that involves entrapping an active agent, like retinyl acetate, within a protective wall material. upm.edu.my This process creates a barrier that shields the sensitive compound from adverse environmental conditions. rsc.org Various encapsulation systems have been investigated for their potential to stabilize retinoid esters. The choice of encapsulation technique and wall material is crucial as it influences the physical characteristics and stability of the final product. massey.ac.nznih.gov

Microspheres: Microspheres are microscopic spherical particles that can encapsulate active ingredients. rsc.org Spray drying is a common method used to produce microspheres, transforming emulsions containing the active substance into stable, free-flowing powders. nih.govresearchgate.net Research has shown that the composition of the wall material is a key factor in the stability of the encapsulated vitamin A acetate. nih.gov For instance, a study investigating various encapsulating agents found that a combination of gum arabic (GA), gelatin (GEL), and white sugar (WS) as the wall material significantly improved the stability of vitamin A acetate. Microcapsules with a high load of the vitamin, prepared by spray drying, demonstrated a retention rate of over 90% after 35 days of accelerated storage at 60 °C. nih.gov Another method, complex coacervation, which uses materials like gelatin and acacia, has also been shown to be a promising technique for creating solid, stable microcapsules of oily vitamins like vitamin A palmitate. researchgate.net

Liposomes: Liposomes are vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic substances. rsc.orgmdpi.com They are recognized for their ability to improve the stability of encapsulated compounds. mdpi.comsemanticscholar.org However, the stability of liposomes themselves can be an issue, as the phospholipid membranes are fragile. mdpi.com Research has explored coating liposomes with materials like chitosan (B1678972) to enhance their stability and improve the skin penetration of the encapsulated retinoid. mdpi.com While liposomes can protect vitamin A, some studies have noted that under certain conditions, such as acidic pH and high temperatures, they may offer little protection or even accelerate degradation. massey.ac.nz To counter this, strategies like developing more robust liposomes through protective coatings have been suggested. massey.ac.nzmdpi.com For example, liposome-stabilized Pickering emulsions have been developed to co-encapsulate multiple nutrients, showing good stability under various conditions and protecting the active compounds. mdpi.com

Nanoparticle Systems: Nanoparticle systems, including solid lipid nanoparticles (SLNs), nanocapsules, and nanoemulsions, represent an advanced approach to enhancing retinoid stability. massey.ac.nznih.gov These systems offer advantages such as a large surface area and the potential for controlled release. massey.ac.nzsemanticscholar.org

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. The stability of retinoids within SLNs is influenced by factors like particle size and surfactant levels. massey.ac.nz Research indicates that retinol stability improves with decreasing particle size and increasing total surface area. massey.ac.nz The choice of lipid is also important, with mixed lipids that form impure crystals being more effective at incorporating and retaining the retinoid. massey.ac.nz

Nanocapsules and Nanoemulsions: These systems involve dispersing an oil phase containing the retinoid in an aqueous phase, stabilized by an emulsifier. rsc.orgmassey.ac.nz Chitosan-coated nanocapsules have been developed to encapsulate retinyl palmitate, a similar retinoid ester, significantly improving its stability and skin penetration compared to the free compound. mdpi.com Mechanochemistry has also been used to prepare a solid dispersion of retinyl acetate with sodium starch octenyl succinate, resulting in an amorphous nanoparticle system with markedly improved solubility and stability, showing a 98.09% retention rate after aging at 30 °C. acs.org

Interactive Data Table: Encapsulation Methods for Retinoid Esters

Encapsulation Technology Core Material Wall Material/Carrier Key Research Finding Citation
Microspheres (Spray Drying) Vitamin A Acetate Gum Arabic, Gelatin, White Sugar Retention rate of over 90% after 35 days at 60°C. nih.gov
Microspheres (Coacervation) Vitamin A Palmitate Gelatin, Acacia A promising method for producing stable, solid powders from oily vitamins. researchgate.net
Liposomes β-carotene Liposomal System Protected the active substance from stomach degradation and allowed release in the small intestine. mdpi.com
Nanocapsules Retinyl Palmitate Chitosan Improved stability and resulted in approximately 10-fold greater skin permeation. mdpi.com
Solid Lipid Nanoparticles (SLNs) all-trans-retinoic acid Tricaprin Stability improved with decreasing particle size and higher surfactant levels. massey.ac.nz
Solid Dispersion (Nanoparticles) Retinyl Acetate Sodium Starch Octenyl Succinate, Poloxamer 188 Achieved a 98.09% retention rate after aging at 30°C and improved solubility. acs.org

Exploration of Chemical Modification Approaches for Improved Stability

Beyond physical protection, chemical modification of the retinoid molecule itself is another avenue of research aimed at enhancing stability. semanticscholar.orgnih.gov These modifications seek to create derivatives that are inherently less susceptible to degradation while retaining or improving biological activity. semanticscholar.orgresearchgate.net

One of the most fundamental chemical modifications is esterification. Retinyl acetate itself is an ester of retinol, created to be more stable than the parent alcohol form. frontiersin.org Similarly, other esters such as retinyl palmitate and retinyl linoleate (B1235992) have been developed, which also exhibit better chemical stability compared to retinol. semanticscholar.orgmdpi.com Retinyl palmitate, for example, is considered less prone to oxidation and isomerization than retinol. mdpi.com

Analytical Methodologies for Retinyl Acetate Quantification and Characterization

Chromatographic Separation and Detection Techniques for Retinyl Acetate (B1210297) Analysis

Chromatography is a cornerstone for the separation and analysis of retinyl acetate and its related compounds. Its versatility allows for the development of specific methods tailored to the sample matrix and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Applications for Retinyl Acetate Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of retinyl acetate due to its efficiency and applicability to a broad range of compounds. jfda-online.comwho.int Both normal-phase and reversed-phase HPLC methods have been successfully developed.

Reversed-phase HPLC, often utilizing C18 columns, is a common choice for separating retinoids. jfda-online.com Isocratic methods, which use a constant mobile phase composition, have been developed for the rapid measurement of retinol (B82714) and its derivatives, including retinyl acetate. jfda-online.com For instance, a mobile phase of 85% methanol (B129727) and 15% 0.01 M sodium acetate buffer (pH 5.2) can effectively separate these compounds. jfda-online.com Gradient elution, where the mobile phase composition is changed during the analysis, offers another powerful approach for separating a wide range of retinoids with varying polarities. researchgate.net

Normal-phase HPLC, using a silica (B1680970) column and a nonpolar mobile phase like hexane (B92381) with a small amount of a more polar solvent like isopropanol, is also effective. tandfonline.comnih.gov This approach can provide excellent resolution for different forms of vitamin A. nih.gov

Detection in HPLC analysis of retinyl acetate is typically achieved using UV-Vis or fluorescence detectors. tandfonline.commdpi.com UV detection is commonly set at 325 nm, the wavelength of maximum absorbance for retinol and its esters. nih.govsielc.comunibuc.ro Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths often set around 325 nm and 470 nm, respectively. jfda-online.comtandfonline.com

Table 1: Examples of HPLC Methods for Retinyl Acetate Analysis

Chromatographic Mode Stationary Phase Mobile Phase Detection Reference
Reversed-PhaseC1885% Methanol, 15% 0.01 M Sodium Acetate Buffer (pH 5.2)UV (343 nm, 400 nm), Fluorescence (Ex: 348 nm, Em: 470 nm) jfda-online.com
Normal-PhaseSilica (Si 60)0.28% (v/v) Isopropanol in HexaneFluorescence (Ex: 325 nm, Em: 470 nm) tandfonline.com
Reversed-PhaseC18Methanol/Water (95:5 v/v)UV (DAD) at 325 nm unibuc.roresearchgate.net
Mixed-ModeLipakGradient of Water, Methanol, Ethanol with Ammonium Formate and Formic AcidUV at 325 nm sielc.com
Normal-PhaseZorbax SIL0.4% 2-Propanol in HexaneUV at 325 nm nih.gov
Reversed-PhaseZorbax SB-C18Gradient of Water/Acetonitrile/Formic Acid and Acetonitrile/1,2-DichloroethaneUV at 325 nm nih.gov

Supercritical Fluid Chromatography (SFC) and Ultra-Performance Convergence Chromatography (UPC²)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional liquid chromatography for the analysis of fat-soluble vitamins like retinyl acetate. chimia.ch SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. chimia.cheurofins.com This technique offers several advantages, including faster separations, sharper peaks, and reduced consumption of organic solvents, making it a "greener" analytical method. chimia.chlcms.cz

Ultra-Performance Convergence Chromatography (UPC²), a modern iteration of SFC, leverages sub-2-µm particle columns to achieve even higher resolution and speed. lcms.cznih.gov UPC² has been successfully applied to the simultaneous determination of various forms of vitamins A and E, including their cis- and trans-isomers, in complex matrices like infant formula. lcms.cz A typical UPC² method might employ a gradient of methanol in supercritical carbon dioxide on a C18 stationary phase. lcms.cz

SFC and UPC² can be coupled with various detectors, including Photodiode Array (PDA) detectors and mass spectrometers (MS), for comprehensive analysis. lcms.cznih.govscientificlabs.ie

Gas Chromatography (GC) for Retinol and its Derivatives

Gas Chromatography (GC) can also be utilized for the analysis of retinol and its derivatives, though it often requires derivatization to increase the volatility and thermal stability of the analytes. researchgate.net However, advancements in GC techniques, such as cold on-column injection combined with wall-coated open tubular columns, have made it possible to analyze underivatized retinol and other fat-soluble vitamins, minimizing thermal decomposition. nih.gov

GC is particularly powerful when coupled with mass spectrometry (GC-MS), which provides definitive identification of the compounds based on their mass spectra. nih.govnih.gov This technique has been used in metabolic studies involving isotopically labeled retinyl acetate. nih.gov

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS, SFC-MS/MS, HPLC-DAD, GPC)

The coupling of chromatographic separation with mass spectrometry (MS) provides a highly sensitive and specific tool for the analysis of retinyl acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that combines the separation power of HPLC with the detection capabilities of MS. oomvanlieshout.net Atmospheric pressure chemical ionization (APCI) is a common ionization source for LC-MS analysis of retinoids, often monitoring the fragment ion at m/z 269, which corresponds to the loss of the acetate group from the protonated molecule. oomvanlieshout.net LC-MS/MS, or tandem mass spectrometry, further enhances specificity and is used for quantitative analysis in complex biological matrices. nih.gov

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) offers a rapid and robust method for the analysis of fat-soluble vitamins. chimia.cheurofins.comnih.gov This technique combines the efficient separation of SFC with the sensitive and selective detection of MS/MS. eurofins.comnih.gov It has been successfully validated for the quantification of retinyl acetate in various food products. eurofins.comnih.gov

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) provides spectral information in addition to chromatographic separation. The DAD detector can acquire the entire UV-Vis spectrum of a compound as it elutes from the column, aiding in peak identification and purity assessment. unibuc.rolcms.cz

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique that can be used for sample cleanup, separating large molecules like lipids from smaller molecules like retinyl acetate before further analysis.

Spectroscopic Characterization of Retinyl Acetate and its Metabolites

Spectroscopic techniques are indispensable for the structural elucidation and characterization of retinyl acetate and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules. Both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the connectivity of atoms within a molecule.

¹H-NMR spectroscopy of retinyl acetate reveals characteristic signals for the protons in the polyene chain and the methyl groups. The coupling patterns and chemical shifts of these protons provide a unique fingerprint of the molecule. NMR has been instrumental in the structural determination of retinyl acetate dimers and in studying the metabolic changes in tissues. nih.govnih.gov The use of isotopically labeled compounds, such as deuterated retinyl acetate, in conjunction with NMR and MS, is valuable for tracing metabolic pathways.

Advanced NMR techniques, such as two-dimensional (2D) NMR, have been employed in conjunction with capillary HPLC for the structural elucidation of complex isomers of retinyl acetate derivatives, even at the nanoliter scale. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. mdpi.compressbooks.pub By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a molecular fingerprint of the compound. nih.govresearchgate.net In the analysis of retinyl acetate, FT-IR helps to confirm the presence of key functional groups, distinguishing it from other retinoids and potential impurities. nih.gov

The characteristic absorption bands in the FT-IR spectrum of retinyl acetate correspond to the vibrations of its specific chemical bonds. pressbooks.pub The ester functional group (C=O-O-C) is a primary focus of analysis. rockymountainlabs.com

Key FT-IR Spectral Features for Retinyl Acetate:

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching~1735 - 1750
C-O (Ester)Stretching~1050 - 1300
C-O-C (Ether-like)Stretching~1000 - 1300

Data sourced from Rocky Mountain Labs and other spectroscopic resources. rockymountainlabs.com

The strong, sharp peak of the carbonyl stretch is a key identifier for the ester group. rockymountainlabs.com Analysis of these spectral regions allows for the qualitative confirmation of retinyl acetate's molecular structure. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used quantitative analytical technique that measures the absorption of UV or visible light by a substance in a solution. technologynetworks.commt.com The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. mt.com

For retinyl acetate, UV-Vis spectroscopy is a primary method for determining its concentration in various samples. europa.eu Retinyl acetate exhibits a characteristic maximum absorbance (λmax) in the ultraviolet range, typically between 325 nm and 328 nm when dissolved in ethanol. europa.eu By measuring the absorbance at this specific wavelength, the concentration of retinyl acetate can be accurately calculated. mt.com

This technique is also valuable for monitoring chemical reactions involving retinyl acetate, such as degradation or conversion processes. jst.go.jp Changes in the UV-Vis spectrum over time can indicate the consumption of retinyl acetate and the formation of new products. For instance, the autoxidation of retinyl acetate can be studied by observing changes in the electronic and infrared spectroscopy. jst.go.jp

Raman Spectroscopy for Degradation Studies

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about molecular structure and can be used to study the degradation of retinyl acetate. mdpi.com It is particularly useful for monitoring chemical changes in situ, such as those induced by exposure to UV light and oxygen. researchgate.netnih.gov

Studies have utilized Raman spectroscopy to investigate the decomposition pathways of retinoids. researchgate.netoptica.org It has been shown that UVA light can initiate the breakdown of vitamin A, with oxygen significantly enhancing this photodamage. jst.go.jpnih.gov Raman spectroscopy can identify and quantify the products of retinol decomposition, offering insights into the degradation mechanisms. researchgate.netoptica.org The applicability of Raman spectroscopy for quantifying retinol has been demonstrated, showing a linear relationship between the analyte concentration and the intensity of specific Raman bands. mdpi.com

Sample Preparation Techniques for Retinyl Acetate Analysis in Diverse Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analysis of retinyl acetate, especially when it is present in complex matrices like foods, supplements, and cosmetic products. eurofins.commdpi.com The choice of technique depends on the nature of the sample and the analytical method to be used.

Extraction Methodologies (e.g., Supercritical Fluid Extraction, Direct Extraction)

Supercritical Fluid Extraction (SFE): SFE is a modern and efficient extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. eurofins.com This method offers several advantages, including reduced solvent consumption and shorter extraction times compared to traditional methods. eurofins.com Coupled with techniques like supercritical fluid chromatography and tandem mass spectrometry (SFE-SFC-MSMS), SFE allows for the simultaneous extraction, chromatography, and analysis of retinyl acetate. eurofins.com This integrated approach significantly reduces analyst time and can be applied to a wide range of food and supplement matrices. eurofins.com

Direct Extraction: This is a more conventional method involving the use of organic solvents to extract retinyl acetate from the sample matrix. eurofins.comnycu.edu.tw Common solvents include hexane, ethanol, and mixtures thereof. sci-hub.seugm.ac.id The process typically involves mixing the sample with the solvent, followed by separation of the extract. nycu.edu.twnih.gov While simpler in principle than SFE, direct extraction can be labor-intensive and may require multiple solvent additions and partitions. eurofins.com It is often used for the analysis of pharmaceutical products and fortified foods. nycu.edu.twsci-hub.se For instance, a direct extraction method using methanol with ultrasonic agitation has been successfully employed for extracting retinyl esters from pharmaceutical tablets. nycu.edu.tw

Saponification Processes for Retinol Derivation from Retinyl Acetate

Saponification is a chemical process that involves the hydrolysis of an ester under basic conditions. In the context of retinyl acetate analysis, saponification is used to cleave the ester bond, converting retinyl acetate into retinol. eurofins.comsci-hub.se This process is often necessary when the analytical goal is to determine the total vitamin A content, which includes various retinyl esters. nih.gov

The procedure typically involves treating the sample with a strong base, such as potassium hydroxide, in an alcoholic solution. nih.govresearchgate.net The resulting retinol is then extracted with a nonpolar solvent like hexane. sci-hub.se While saponification is a well-established method, it can be time-consuming and carries the risk of analyte degradation if not performed carefully. eurofins.comtandfonline.com Therefore, it is crucial to perform the reaction under controlled conditions, often under a nitrogen atmosphere and with the addition of antioxidants to prevent the degradation of the relatively unstable retinol. tandfonline.com

Validation and Standardization of Retinyl Acetate Analytical Methods

The validation of analytical methods is essential to ensure their accuracy, precision, and reliability for the intended application. ugm.ac.id A validated method provides confidence that the results obtained are accurate and reproducible. researchgate.net The validation process for retinyl acetate analysis typically involves assessing several key parameters. ugm.ac.id

Key Validation Parameters:

ParameterDescription
Accuracy The closeness of the measured value to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of retinyl acetate. eurofins.comnih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ugm.ac.idtandfonline.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ugm.ac.id
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ugm.ac.id
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ugm.ac.id

Regulatory bodies like the AOAC (Association of Official Analytical Chemists) and USP (United States Pharmacopeia) provide guidelines for method validation. eurofins.com For example, a method for analyzing retinyl acetate using SFE-SFC-MSMS was successfully developed and validated, meeting AOAC guidelines with results comparable to routine AOAC and USP methods. eurofins.com The validation of an HPLC method for vitamin A in milk involved assessing linearity, accuracy, and precision, with recovery values between 95% and 105% being the acceptance criteria for accuracy. researchgate.net

Assessment of Linearity, Precision, and Sensitivity in Method Development

Method validation for retinyl acetate analysis involves establishing key performance parameters to ensure reliable and accurate results. These parameters include linearity, precision, and sensitivity.

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. For retinyl acetate, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear relationship is confirmed if the correlation coefficient (R²) is close to 1. impactfactor.orgijcrt.org For instance, a high-performance liquid chromatography with ultraviolet detection (LC-UV) method for analyzing retinoids in cosmetics demonstrated high levels of linearity up to at least 100 µg/mL with a coefficient of determination (R²) greater than 0.998. mdpi.com Another HPLC method for retinyl acetate showed a linear relationship over a concentration range of 10-50 μg/ml, with a squared correlation coefficient (R²) of 0.999. impactfactor.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijcrt.org It is usually expressed as the relative standard deviation (RSD). An LC-UV method reported RSD values below 14% for the analysis of retinyl acetate in cosmetics, indicating good precision. mdpi.com An HPLC method for retinyl acetate in infant formula and adult nutritionals showed intra-day precision with coefficients of variation ranging from 5.9% to 10.0% and inter-day precision from 5.9% to 11.0%. nih.gov

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. impactfactor.org For an LC-UV method, the method limits of detection (MLOD) for retinyl acetate and other retinoids ranged from 0.3 × 10⁻⁴ to 5.9 × 10⁻⁴ % w/w. mdpi.com In another study using HPLC, the LOD and LOQ for retinyl acetate were found to be 0.0651 µg/ml and 0.217 µg/ml, respectively, indicating adequate sensitivity. impactfactor.org

Table 1: Linearity, Precision, and Sensitivity Data for Retinyl Acetate Analysis

ParameterMethodMatrixFindings
Linearity LC-UVCosmeticsLinear up to at least 100 µg/mL (R² > 0.998) mdpi.com
HPLCNot specifiedLinear over a concentration range of 10-50 μg/ml (R² = 0.999) impactfactor.org
RP-HPLCSunflower oilLinear in the range of 0.05-10 ppm (r² = 0.998) ijcrt.org
Precision LC-UVCosmeticsRSD values below 14% mdpi.com
HPLCBiological SamplesIntra-day CV: 5.9–10.0%; Inter-day CV: 5.9–11.0% nih.gov
RP-HPLCInfant FormulaRSD% <2% researchgate.net
Sensitivity LC-UVCosmeticsMLOD: 0.3 × 10⁻⁴ to 5.9 × 10⁻⁴ % w/w mdpi.com
HPLCNot specifiedLOD: 0.0651 µg/ml; LOQ: 0.217 µg/ml impactfactor.org
HPLCNot specifiedLower limits of quantitation: ~2.5-5.0 ng (can be increased to 1.0 ng) jfda-online.com

This table is interactive. Users can sort and filter the data by clicking on the column headers.

Recovery Studies and Evaluation of Matrix Effects in Complex Samples

When analyzing retinyl acetate in complex matrices such as food and biological tissues, it is essential to perform recovery studies and evaluate matrix effects to ensure the accuracy of the results.

Recovery studies are conducted to determine the efficiency of the extraction procedure. This is done by spiking a known amount of the analyte into a sample matrix and comparing the measured concentration to the theoretical concentration. In a study on cosmetic samples, recovery values for retinyl acetate and other retinoids were around 100%, indicating an effective extraction method. mdpi.com Another study using retinyl acetate as an internal standard for the analysis of retinol and retinyl esters in biological tissues reported average recoveries ranging from 60% in adipose tissue to 92% in serum. nih.gov

Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analytical measurement, leading to either suppression or enhancement of the signal. nih.gov In the analysis of retinoids in cosmetic samples using LC-UV, negligible matrix effects were observed, as indicated by recovery values around 100%. mdpi.com However, in the analysis of retinoids in biological tissues using LC-MS/MS, significant matrix effects were observed, with the signal for some retinoids being 30-50% lower in skin and colon compared to serum. nih.gov This highlights the importance of using appropriate internal standards, preferably isotope-labeled standards, to correct for matrix effects. nih.gov While retinyl acetate can be used as an internal standard, it may not always accurately reflect the behavior of other retinoids in all matrices due to differences in retention times and extraction characteristics. nih.govnih.gov

Table 2: Recovery and Matrix Effect Data for Retinyl Acetate Analysis

StudyMatrixAnalyte(s)Key Findings
Vállez-Gomis et al. mdpi.comCosmeticsRetinoidsRecovery values around 100%, indicating negligible matrix effects.
Kane et al. nih.govBiological Tissues (Adipose, Serum)Retinol, Retinyl EstersAverage recoveries of retinyl acetate (internal standard) ranged from 60% to 92%.
von Websky et al. nih.govBiological Tissues (Skin, Colon, Serum)RetinoidsSignificant matrix effects observed, with lower signals in skin and colon compared to serum.

This table is interactive. Users can sort and filter the data by clicking on the column headers.

Isotopic Labeling and Tracer Studies for Retinyl Acetate Metabolism Research (e.g., using 13C-Retinyl Acetate)

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. ontosight.ai Stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H), are incorporated into the retinyl acetate molecule, creating a labeled version that can be distinguished from the naturally occurring unlabeled compound by mass spectrometry. ontosight.airesearchgate.netomu.edu.tr

¹³C-labeled retinyl acetate, such as ¹³C₁₀-retinyl acetate, is frequently used in metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of vitamin A. ontosight.ai By administering a dose of ¹³C-retinyl acetate and tracking the appearance of the ¹³C label in various tissues and metabolites over time, researchers can elucidate the complex pathways of vitamin A metabolism. ontosight.ainutrition.org This approach has been used to determine total body vitamin A stores and study retinol kinetics in different populations, including children. nutrition.org

These tracer studies provide valuable insights into how the body utilizes vitamin A and how factors such as diet and disease may affect its metabolism. ontosight.ainutrition.org The use of stable isotopes is considered safe and non-radioactive, making it a valuable tool in human nutrition research. omu.edu.tr

Biological Mechanisms and Metabolic Pathways of Retinyl Acetate

Enzymatic Hydrolysis and Conversion of Retinyl Acetate (B1210297) to Retinol (B82714) in Biological Systems

Although retinyl acetate is found in supplements, the body primarily esterifies retinol with long-chain fatty acids like palmitic, oleic, stearic, and linoleic acids. nih.gov Retinyl esters from dietary sources, including retinyl acetate, are not absorbed directly. nih.gov They must first be hydrolyzed in the intestinal lumen to yield free retinol. nih.govmdpi.com This hydrolysis is carried out by several enzymes, including:

Pancreatic triglyceride lipase (B570770) nih.gov

Cholesteryl ester hydrolase nih.gov

Carboxyl ester lipase (CEL) nih.govmdpi.com

Pancreatic lipase related protein 2 (PLRP2) mdpi.com

A specific retinyl ester hydrolase (REH) located on the intestinal brush border. nih.govmdpi.com

Once hydrolyzed, the resulting retinol can be taken up by the intestinal mucosal cells. nih.gov

Downstream Metabolism of Retinol to Biologically Active Retinoids (e.g., Retinaldehyde, Retinoic Acid)

Following its formation from retinyl acetate hydrolysis, retinol serves as a precursor for the synthesis of other biologically crucial retinoids. This metabolic cascade involves a two-step oxidation process. nih.govnih.gov

The initial and rate-limiting step is the reversible oxidation of retinol to retinaldehyde. nih.govmpg.de This reaction is catalyzed by retinol dehydrogenases (RDHs), a family of enzymes that includes alcohol dehydrogenases (ADHs) and microsomal short-chain dehydrogenases/reductases (SDRs). nih.govresearchgate.netmdpi.comnih.gov Retinol dehydrogenase 10 (RDH10) is a key enzyme in this conversion. researchgate.netnih.gov

The second step is the irreversible oxidation of retinaldehyde to retinoic acid. nih.govmpg.de This is facilitated by retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenases (ALDHs). nih.govfrontiersin.orgresearchgate.net Retinaldehyde can also be reduced back to retinol by retinaldehyde reductases. researchgate.netwikipedia.org Retinoic acid is the primary metabolite responsible for regulating gene expression. wikipedia.orgnih.gov

Cellular Uptake and Transport Mechanisms of Retinyl Acetate and its Metabolites

The transport of the lipophilic retinyl acetate and its metabolites through the aqueous environments of the bloodstream and cytoplasm is a complex process mediated by specific binding proteins and receptors.

Role of Retinol-Binding Proteins (RBPs) and Transthyretin in Systemic Transport

After absorption and re-esterification in the intestine, retinyl esters are incorporated into chylomicrons and transported via the lymphatic system to the liver. frontiersin.orgoup.com For mobilization from the liver's stores, retinyl esters are hydrolyzed back to retinol. mdpi.comfrontiersin.org This retinol then binds to retinol-binding protein 4 (RBP4) , the specific transport protein for retinol in the blood. mdpi.complos.orgoup.comnih.gov

In the circulation, the retinol-RBP4 complex associates with transthyretin (TTR) . mdpi.complos.orgoup.com This larger complex prevents the relatively small RBP4 from being filtered out by the kidneys, ensuring efficient delivery of retinol to peripheral tissues. plos.orgoup.comnih.gov

Intracellular Binding Proteins (Cellular Retinol-Binding Proteins, Cellular Retinoic Acid-Binding Proteins)

Once inside the target cells, retinoids are bound by a different set of proteins. These intracellular binding proteins protect the retinoids from degradation, solubilize them in the aqueous cytoplasm, and direct them to the appropriate metabolic enzymes or nuclear receptors. oup.com

Cellular Retinol-Binding Proteins (CRBPs): There are several types of CRBPs, including CRBP-I, CRBP-II, and CRBP-III. mdpi.com CRBP-I is a major intracellular retinol-binding protein that facilitates retinol uptake and channels it towards esterification or oxidation. nih.govresearchgate.net CRBP-II is highly expressed in the small intestine and plays a key role in the absorption and esterification of retinol. oup.comresearchgate.net

Cellular Retinoic Acid-Binding Proteins (CRABPs): CRABP-I and CRABP-II bind to retinoic acid. plos.orgresearchgate.net They are involved in regulating the intracellular concentration of retinoic acid, with CRABP-I often directing it towards catabolism and CRABP-II delivering it to nuclear receptors to modulate gene transcription. researchgate.netplos.org

Membrane Receptors (e.g., STRA6) in Retinoid Cellular Acquisition and Efflux

The uptake of retinol from the circulating retinol-RBP4 complex into peripheral cells is mediated by a specific cell-surface receptor called Stimulated by retinoic acid 6 (STRA6) . frontiersin.orgnih.govuniprot.orgwikipedia.org STRA6 functions as a transmembrane transporter that facilitates the movement of retinol across the cell membrane. nih.govuniprot.orguniprot.org It accepts all-trans-retinol from the extracellular RBP4 and transfers it to the intracellular CRBP1. uniprot.orguniprot.org The STRA6-mediated uptake of retinol is a bidirectional process, allowing for both cellular acquisition and efflux of retinol to maintain homeostasis. nih.govfrontiersin.org

Intracellular Esterification and Storage of Retinyl Acetate (e.g., via LRAT, ARAT)

Inside the cell, particularly in the liver and adipose tissue, retinol that is not immediately needed is re-esterified for storage. nih.govresearchgate.net This process is catalyzed by two main enzymes:

Lecithin:retinol acyltransferase (LRAT): This is the primary enzyme responsible for retinol esterification in most tissues. nih.govresearchgate.netfrontiersin.orgplos.org LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine to retinol, forming a retinyl ester. nih.govescholarship.org It preferentially uses retinol bound to CRBPs as its substrate. nih.govescholarship.org

Acyl-CoA:retinol acyltransferase (ARAT): This enzyme also contributes to the formation of retinyl esters, particularly in the skin. researchgate.netdtic.mil Unlike LRAT, ARAT utilizes fatty acyl-CoAs as the acyl donor and acts on free retinol rather than CRBP-bound retinol. nih.govresearchgate.net

The resulting retinyl esters are stored in lipid droplets within cells, with the liver being the main storage site, followed by adipose tissue. nih.goviarc.fr These stores can be mobilized by hydrolysis back to retinol when the body requires vitamin A. nih.govamegroups.org

Molecular Mechanisms of Retinoid Action Mediated by Retinyl Acetate Metabolites

The biological effects of retinyl acetate are not exerted by the compound itself but by its active metabolites, most notably all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid. mdpi.com These metabolites orchestrate a range of cellular responses through both genomic and non-genomic pathways.

Gene Expression Regulation through Nuclear Receptors (RAR, RXR)

The most well-characterized mechanism of retinoid action is the regulation of gene expression through nuclear receptors. mdpi.com Retinoic acid isomers, derived from the metabolism of retinyl acetate, function as ligands for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). mdpi.comfrontiersin.org There are three subtypes for each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ. frontiersin.orge-dmj.org

All-trans-retinoic acid (ATRA) binds with high affinity to RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs. mdpi.come-dmj.org These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. mdpi.comresearchgate.net

In the absence of a ligand, the RAR/RXR heterodimer is bound to co-repressor proteins, which recruit histone deacetylases to maintain a condensed chromatin structure and repress gene transcription. frontiersin.orgresearchgate.net The binding of a retinoic acid ligand to the RAR component of the heterodimer induces a conformational change. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins, including histone acetyltransferases. researchgate.net This sequence of events results in the decondensation of chromatin, allowing for the initiation of transcription by RNA polymerase II and subsequent regulation of target gene expression. researchgate.net This intricate process controls a vast number of cellular functions, including proliferation, differentiation, and homeostasis. acs.org It is estimated that retinoids can directly or indirectly regulate the expression of over 500 genes. frontiersin.org

Specific Cellular and Physiological Roles Influenced by Retinyl Acetate Metabolism

The metabolic products of retinyl acetate exert profound effects on various cell types and physiological systems, underscoring the importance of vitamin A in maintaining health.

Regulation of Cell Proliferation and Differentiation (e.g., Keratinocytes, Adipocytes)

Retinoids are potent regulators of cell proliferation and differentiation in numerous tissues. nih.gov In the skin, retinoic acid influences the growth and differentiation of keratinocytes, the primary cells of the epidermis. nih.govresearchgate.net It modulates the expression of different types of keratins, proteins that form the structural framework of these cells. nih.gov For example, retinoid supplementation in cultured human epidermal keratinocytes leads to an increased expression of certain keratins (K7, K13, K15, K19) and a decreased expression of others (K1, K5, K6, K10, K14). nih.gov This regulation is crucial for maintaining a healthy epidermis and the integrity of the skin barrier. nih.gov

Retinoic acid is also essential for the differentiation of preadipocytes into mature fat cells (adipocytes). nih.gov Through the activation of nuclear receptors, retinoids regulate genes involved in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity. mdpi.com

Mechanisms in Visual Cycle Function and Ocular Health

Vitamin A is indispensable for vision. news-medical.netfrontiersin.org Retinyl acetate serves as a precursor for the synthesis of 11-cis-retinal (B22103), the chromophore of rhodopsin, the light-sensitive pigment in rod photoreceptor cells. news-medical.netfrontiersin.org The visual cycle is a series of enzymatic reactions that occur in the photoreceptors and the retinal pigment epithelium (RPE) to regenerate 11-cis-retinal after it has been isomerized to all-trans-retinal (B13868) by light. news-medical.netnih.gov

The process begins when light strikes rhodopsin, causing the conversion of 11-cis-retinal to all-trans-retinal, which triggers a signaling cascade that results in an electrical signal being sent to the brain. news-medical.net The all-trans-retinal is then transported to the RPE, where it is converted back to 11-cis-retinal through a series of enzymatic steps. news-medical.net This regenerated 11-cis-retinal is then transported back to the photoreceptors to recombine with opsin, reforming rhodopsin and preparing the eye for further light detection. news-medical.net

In cases of genetic defects in the visual cycle enzymes, such as in certain forms of Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), the administration of 9-cis-retinyl acetate can bypass the defective step. core.ac.uk 9-cis-retinyl acetate is metabolized to 9-cis-retinal, which can combine with opsin to form isorhodopsin, a functional visual pigment that can restore some visual function. nih.govcore.ac.uk

Modulation of Immune Responses and Epithelial Barrier Maintenance

Vitamin A is critical for a robust immune system and the integrity of epithelial barriers. mdpi.comfrontiersin.org The metabolites of retinyl acetate, particularly retinoic acid, play a key role in both innate and adaptive immunity. frontiersin.org

Retinoic acid is essential for the proper differentiation and function of various immune cells, including T cells and B cells. mdpi.comfrontiersin.org It promotes the differentiation of naive T cells into regulatory T cells (Tregs), which help to suppress excessive immune responses. mdpi.com In the gut, retinoic acid induces the expression of gut-homing receptors on lymphocytes, directing them to the intestinal mucosa to carry out their immune functions. mdpi.com

Furthermore, vitamin A is crucial for maintaining the integrity of epithelial tissues, which form the first line of defense against pathogens in areas such as the respiratory, digestive, and urinary tracts. frontiersin.orgthewaeclinic.com Retinoic acid helps to regulate the production of mucus and the formation of tight junctions between epithelial cells, which are essential for a functional barrier. thewaeclinic.comfrontiersin.org A deficiency in vitamin A can lead to a weakened epithelial barrier, increasing susceptibility to infections. mdpi.com In the intestine, epithelial cells express RARβ, which allows them to sense dietary vitamin A and regulate vitamin A-dependent immune responses, including the production of serum amyloid A and the development of gut-homing T cells and IgA-producing B cells. pnas.org

Role in Embryonic Development and Organogenesis

Retinyl acetate, as a biological precursor to retinoic acid (RA), plays a fundamental and indispensable role in the orchestration of embryonic development and the formation of organs, a process known as organogenesis. nih.gov The biological activity of retinyl acetate is contingent upon its metabolic conversion to all-trans-retinoic acid (ATRA), the primary biologically active metabolite of vitamin A in the context of development. nih.govfrontiersin.org The concentration and distribution of RA within the developing embryo are meticulously regulated, as both a deficiency and an excess of this signaling molecule can lead to severe congenital malformations. nih.govmdpi.comasu.edu

The influence of retinyl acetate is therefore indirect, serving as a source for the synthesis of RA. This process begins with the hydrolysis of retinyl acetate to retinol. Retinol is then transported to specific embryonic tissues where it undergoes a two-step oxidation process to become RA. bioscientifica.com The first step, the conversion of retinol to retinaldehyde, is primarily mediated by retinol dehydrogenase-10 (RDH10). bioscientifica.com Subsequently, retinaldehyde is oxidized to retinoic acid by aldehyde dehydrogenase-1A (ALDH1A) enzymes, also known as retinaldehyde dehydrogenases (RALDHs). bioscientifica.commpg.de The spatial and temporal expression of these synthesizing enzymes is critical for establishing precise RA gradients. Conversely, RA is degraded into inactive polar metabolites by a family of cytochrome P450 enzymes, primarily CYP26 enzymes, which creates boundaries for RA signaling activity. mpg.debiologists.com

Once synthesized, RA functions as a signaling molecule that modulates gene expression. It diffuses into the nucleus and binds to nuclear receptors known as retinoic acid receptors (RARs). biologists.comcambridge.org These receptors form heterodimers with retinoid X receptors (RXRs). mpg.debiologists.com The RA-RAR/RXR complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing their transcription. mpg.debiologists.combiologists.com This mechanism allows RA to control vast gene networks responsible for cell differentiation, proliferation, and morphogenesis during embryogenesis. nih.gov

Detailed Research Findings

The essentiality of precisely regulated RA signaling is evident across numerous developmental processes. Research using various animal models has elucidated its function in patterning the primary body axes and in the development of nearly every organ system. biologists.comphysiology.org

Anteroposterior (A-P) Axis Patterning: RA functions as a crucial morphogen in establishing the anteroposterior (head-to-tail) axis of the embryo. researchgate.net It forms a concentration gradient along this axis, particularly influencing the development of the hindbrain and spinal cord. bioscientifica.combiologists.com This gradient provides positional information to cells by regulating the expression of key developmental genes, most notably the Hox gene clusters. biologists.combegellhouse.com Hox genes are essential for specifying the identity of different segments of the hindbrain (rhombomeres) and vertebrae. biologists.com For instance, in the mouse embryo, RA synthesized in the posterior mesoderm diffuses into the developing neural tube, activating specific Hox genes required for proper hindbrain patterning. biologists.com

Nervous System Development: RA signaling is critical for the development of the central nervous system. Both insufficient and excessive RA levels can lead to severe neural defects. frontiersin.org Reduced RA signaling has been linked to microcephaly, a condition characterized by a smaller-than-normal head, by affecting the early formation of the head at the gastrula stage. frontiersin.org Conversely, excess RA is a known teratogen that can cause an expansion of posterior hindbrain structures at the expense of more anterior forebrain regions. frontiersin.org

Organogenesis:

Heart and Vascular System: Vitamin A is essential for the development of the heart and the circulatory system. nih.gov Studies in vitamin A-deficient quail embryos have shown marked abnormalities in the heart and major blood vessels. physiology.org RA signaling is involved in the complex processes of heart tube looping and chamber formation. mpg.de

Limb Development: The formation of limbs is highly sensitive to retinoid concentrations. oup.com While essential for normal limb morphogenesis, excessive levels of retinoids, derivable from retinyl acetate, are potent teratogens that cause limb reduction defects. oup.com This is attributed to retinoids causing changes in cell proliferation, upregulating programmed cell death (apoptosis), and inhibiting chondrogenesis (cartilage formation) within the developing limb bud. Research has identified several genes whose expression is altered by excess retinoids in the limb, including Eya2, Id3, Snail, and Hes1, highlighting them as potential mediators of retinoid-induced teratogenesis. oup.com

Eye Development: RA plays a role in the development of the eye, particularly in specifying the ventral retina. mpg.de The absence of vitamin A during development can lead to severe eye malformations, a condition first observed in pigs born to vitamin A-deficient sows. cambridge.org

The following tables summarize key proteins involved in the retinoid pathway during development and specific research findings related to organogenesis.

Table 1: Key Proteins in Retinoid Metabolic and Signaling Pathway during Embryogenesis

Protein/Family Abbreviation Class Function in Embryonic Development Citation(s)
Retinol Dehydrogenase 10 RDH10 Enzyme Catalyzes the first and rate-limiting step in RA synthesis: the conversion of retinol to retinaldehyde. mdpi.combioscientifica.com
Aldehyde Dehydrogenase 1A ALDH1A (RALDH) Enzyme Catalyzes the second step in RA synthesis: the irreversible oxidation of retinaldehyde to retinoic acid. Different isozymes (e.g., ALDH1A2) have specific expression patterns. bioscientifica.comfrontiersin.orgfrontiersin.org
Cytochrome P450 Family 26 CYP26 Enzyme Degrades retinoic acid into inactive metabolites, creating RA-deficient zones and establishing sharp signaling boundaries. Key isozymes include CYP26A1, B1, and C1. mpg.debiologists.com
Retinoic Acid Receptors RAR (α, β, γ) Nuclear Receptor Ligand-activated transcription factors that bind to all-trans-retinoic acid. biologists.combiologists.com
Retinoid X Receptors RXR (α, β, γ) Nuclear Receptor Form heterodimers with RARs to bind to RAREs on target DNA. Can also be activated by 9-cis-retinoic acid, though this isomer is not typically found endogenously in embryos. mpg.debiologists.com
Cellular Retinol-Binding Proteins CRBPs Binding Protein Bind retinol, potentially facilitating its presentation to dehydrogenases for metabolism. biologists.com

Table 2: Research Findings on Retinoic Acid's Role in Organogenesis

Tissue/Organ System Developmental Process Key Research Findings Regulated Genes/Pathways Citation(s)
Central Nervous System Hindbrain Patterning RA gradient from the posterior establishes rhombomere identity. Excess RA posteriorizes the hindbrain; deficiency impairs its formation. Hox genes (Hox1-4 groups) biologists.combegellhouse.com
Head Forebrain Development & Cephalogenesis Both reduced and excess RA signaling during gastrulation leads to head malformations, including microcephaly. RA is required for normal gene expression in the head organizer. ALDH1A2, ALDH1A3 frontiersin.org
Limb Morphogenesis & Chondrogenesis Excess retinoids induce limb reduction defects by increasing apoptosis and decreasing cartilage formation. Eya2, Id3, Snail, Hes1 oup.com
Heart Cardiac Morphogenesis Vitamin A deficiency leads to severe defects in heart and vascular system development, including issues with cardiac looping and chamber septation. RARβ2 nih.govmpg.dephysiology.org

| Body Axis | Symmetry | RA signaling paradoxically influences both the asymmetric arrangement of internal organs and the symmetric development of the external body plan. | Nodal signaling pathway | salk.edu |

Table of Mentioned Compounds

Compound Name
Retinyl acetate
Retinol
All-trans-retinoic acid (ATRA)
Retinaldehyde
9-cis-retinoic acid
4-oxo-all-trans-retinoic acid
3,4-didehydro-all-trans-retinoic acid
4-OH-RA
18-OH-RA
Retinyl palmitate
ß-carotene
Vitamin K
AGN193109
DEAB

Advanced Research Applications of Retinyl Acetate in Biological Systems

Investigation of Retinyl Acetate (B1210297) in Cellular Growth and Differentiation Models

Retinyl acetate's role in directing cellular proliferation and differentiation is a key area of investigation. Its effects are particularly pronounced in studies involving epidermal keratinocytes and adipocytes, where it influences developmental and healing processes.

Studies on Epidermal Keratinocyte Proliferation and Wound Healing Mechanisms

Retinyl acetate has been shown to influence the growth and healing of epidermal keratinocytes. At physiological concentrations, it supports the autocrine production of an epidermal growth factor (EGF)-like growth factor, which stimulates the proliferation of both normal and immortalized human keratinocytes. medcraveonline.commedcraveonline.com This stimulation of keratinocyte proliferation can be utilized to cultivate stratified squamous keratinized epidermis suitable for wound healing applications without the need for exogenous EGF. medcraveonline.commedcraveonline.com

In wound healing models, retinyl acetate has demonstrated complex effects. While it promotes keratinocyte proliferation at certain concentrations, higher concentrations have been found to inhibit the closure of wounds in epidermal monolayer models. medcraveonline.commedcraveonline.com The mechanism of action involves the erbB phosphorylation signaling pathway, with retinyl acetate treatment leading to the relocalization of c-neu (erbB-2) cell membrane targets to focal adhesion sites. medcraveonline.commedcraveonline.com Furthermore, retinoids, derived from retinyl acetate, are known to regulate the growth and differentiation of various skin cells and enhance the production of extracellular matrix components like collagen type I and fibronectin, which are crucial for tissue repair. nih.govmdpi.com They also play a role in increasing epidermal turnover and the rate of re-epithelialization in wounded tissue. nih.gov

Cell TypeEffect of Retinyl AcetateMechanism of Action
Normal Human Keratinocytes (NHK)Stimulates autocrine proliferation. medcraveonline.commedcraveonline.comSupports production of an EGF-like growth factor. medcraveonline.commedcraveonline.com
HaCaT Immortalized KeratinocytesStimulates autocrine proliferation. medcraveonline.commedcraveonline.comSupports production of an EGF-like growth factor. medcraveonline.commedcraveonline.com
Epidermal Monolayer (Wound Model)Inhibits wound closure at high concentrations. medcraveonline.commedcraveonline.comNot fully elucidated, but distinct from proliferative effects. medcraveonline.commedcraveonline.com

Impact on Adipocyte Development and Differentiation Processes

The metabolites of retinyl acetate, particularly all-trans retinoic acid (atRA), have a significant, though sometimes seemingly contradictory, impact on adipocyte development. Many studies indicate that retinoic acid potently blocks the differentiation of preadipocytes into mature adipocytes. nih.govscienceopen.com This anti-adipogenic effect is a key area of research for potential obesity treatments. nih.govscienceopen.com The inhibition of adipogenesis is often linked to the downregulation of key transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ). frontiersin.org

Conversely, some research, particularly in avian species, has shown that atRA can promote adipocyte differentiation. frontiersin.orgfrontiersin.org The concentration of the retinoid appears to be a critical factor, with low concentrations sometimes promoting adipogenesis while higher concentrations are inhibitory. frontiersin.orgmdpi.com In vitro, retinoic acid-treated adipocytes have shown decreased triglyceride content and increased lipid oxidation. mdpi.com The retinol (B82714) transporter, STRA6, is also implicated in regulating adipocyte differentiation. nih.govscienceopen.com

Chemopreventive and Anti-Tumor Research Involving Retinyl Acetate Metabolites

Metabolites of retinyl acetate, such as retinoic acid, are extensively studied for their potential in cancer prevention and treatment. Their ability to induce apoptosis and inhibit tumor growth pathways makes them promising candidates for further research.

Apoptosis Induction in Specific Cancer Cell Lines

Retinoic acid, a metabolite of retinyl acetate, has been demonstrated to induce apoptosis in a variety of cancer cell lines. core.ac.ukresearchgate.net Studies have shown its effectiveness in hematological malignancies, pancreatic cancer, and prostate cancer cells. researchgate.netbioscientifica.comnih.gov The induction of apoptosis is a key mechanism behind its anti-cancer properties. researchgate.net

For instance, in human hematological cancer cell lines, retinoic acid treatment led to a significant increase in apoptosis. researchgate.net This was associated with an increased expression of caspase 8 and 9, indicating a caspase-dependent pathway. researchgate.net In pancreatic cancer cells, retinoic acid was shown to decrease the Bcl-2/Bax ratio, and overexpression of Bcl-2 inhibited the induced apoptosis. nih.gov In prostate cancer cells, retinoids have been observed to induce apoptosis, which can be enhanced when combined with other agents like docetaxel. bioscientifica.com

Cancer Cell LineRetinoid MetaboliteObserved Apoptotic Effect
Human Hematological Malignancies (SR, COLO 677, THP1, NB4)Retinoic AcidIncreased apoptosis, increased expression of caspase 8 and 9. researchgate.net
Pancreatic Adenocarcinoma9-cis-retinoic acidInduces apoptosis, decreases Bcl-2/Bax ratio. nih.gov
Prostate Cancer (DU-145, LNCaP, PC-3)All-trans retinoic acid (ATRA)Induces apoptosis, enhanced by docetaxel. bioscientifica.com
Breast Cancer (MCF-7)Novel ATRA derivativesInduced apoptosis and cell cycle arrest. mdpi.com
Liver Cancer (HepG2)Novel ATRA derivativesInduced apoptosis and cell cycle arrest. mdpi.com

Mechanisms of Inhibition of Tumor Growth Pathways

The anti-tumor activity of retinyl acetate metabolites extends beyond apoptosis induction to the inhibition of various tumor growth pathways. Retinoids can inhibit cell proliferation and induce differentiation in numerous human cancer cell lines. core.ac.ukresearchgate.net A key target is the cell cycle, where retinoids can cause growth arrest. core.ac.uk For example, in some cancer cells, retinoic acid has been found to reduce the levels of cyclin D1, a protein required for progression through the G1 phase of the cell cycle. core.ac.uk

Furthermore, retinoids can inhibit tumor growth by suppressing the expression of tumor suppressor genes. nih.gov The retinoic acid receptor β (RARβ) is a well-known tumor suppressor, and its expression can mediate cell differentiation and death. nih.gov In some cancer models, combining retinyl acetate with other treatments, such as ovariectomy in rat mammary cancer, has resulted in a synergistic inhibition of tumor incidence. oup.com However, resistance to retinoids is a significant challenge, and in some cases, retinoic acid has been observed to promote anti-apoptotic pathways. mdpi.com

Retinyl Acetate in Ocular and Retinal Degenerative Disease Research

Retinyl acetate and its derivatives are fundamental to the proper functioning of the visual system. As a precursor to retinol, it plays a vital role in the visual cycle, the process that allows for the detection of light. Disruptions in this cycle are implicated in several retinal degenerative diseases.

Research has focused on the potential of synthetic retinoids, such as 9-cis-retinyl acetate, as a replacement therapy for certain retinal disorders caused by a deficiency in the visual chromophore. mdpi.comarvojournals.org In animal models of Leber's congenital amaurosis (LCA), a disease caused by mutations in genes like RPE65 or LRAT, treatment with 9-cis-retinyl acetate has shown promising results. mdpi.comnih.gov This treatment can generate a functional visual pigment, maintain retinal structure, and slow the rate of retinal degeneration. mdpi.comnih.gov

Studies in mouse models of these diseases have demonstrated that 9-cis-retinyl acetate treatment can attenuate the age-related decline in both scotopic (rod-mediated) and photopic (cone-mediated) retinal responses. nih.gov It has also been shown to slow the rate of cone photoreceptor cell death. nih.gov The therapeutic effect is attributed to the liver's ability to metabolize the 9-cis-retinyl acetate to 9-cis-retinal, which is then delivered to the eye to form a functional isorhodopsin. nih.gov The accumulation of toxic byproducts of the visual cycle is a hallmark of some retinal diseases like Stargardt's disease and age-related macular degeneration, and research is ongoing to understand how modulating retinoid metabolism might be beneficial. researchgate.net

Role in Visual Chromophore Formation and Regeneration

Retinyl acetate, particularly its isomer 9-cis-retinyl acetate, serves as a critical research compound in the study of the visual cycle. The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal (B22103), which is essential for vision. nih.govnews-medical.netwikipedia.org In normal vision, 11-cis-retinal binds to the protein opsin to form rhodopsin in rod cells and cone opsins in cone cells. pnas.orgksumsc.com Upon absorption of a photon of light, 11-cis-retinal isomerizes to all-trans-retinal (B13868), triggering a signaling cascade that results in visual perception. pnas.orgnih.gov The all-trans-retinal is then released and must be converted back to 11-cis-retinal to regenerate the visual pigments for sustained vision. nih.govescholarship.org This regeneration process primarily occurs in the retinal pigment epithelium (RPE) and involves several key enzymes, including lecithin:retinol acyltransferase (LRAT) and RPE65. nih.govnih.gov

In certain inherited retinal diseases, mutations in genes like RPE65 or LRAT disrupt this cycle, leading to a deficiency of 11-cis-retinal and subsequent vision loss. nih.govmdpi.com Research has demonstrated that 9-cis-retinyl acetate can act as a prodrug for an artificial visual chromophore, 9-cis-retinal. nih.govescholarship.org When administered, 9-cis-retinyl acetate is converted in vivo to 9-cis-retinal. escholarship.org This isomer can bypass the enzymatic block in the visual cycle and directly bind to opsin. escholarship.orgnih.gov This binding forms a functional, albeit artificial, visual pigment called isorhodopsin. nih.govcore.ac.ukarvojournals.org Isorhodopsin is capable of initiating phototransduction, thereby restoring a degree of light sensitivity and visual function in the absence of naturally produced 11-cis-retinal. nih.govarvojournals.org This application has been fundamental in preclinical research to understand and overcome defects in the visual cycle. nih.govescholarship.orgcore.ac.uk

Therapeutic Potential in Retinal Degeneration Animal Models

The therapeutic potential of 9-cis-retinyl acetate has been extensively investigated in various animal models of retinal degeneration, particularly those mimicking human conditions like Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP). core.ac.ukmdpi.com These models often involve genetic knockouts of key visual cycle enzymes, such as RPE65 or LRAT. nih.govmdpi.com

In Rpe65 knockout mice, which model a form of LCA, administration of 9-cis-retinyl acetate has shown remarkable efficacy. nih.govresearchgate.net Studies have demonstrated that treatment can lead to significant, dose-dependent improvements in retinal function, as measured by electroretinography (ERG), which assesses the electrical response of retinal cells to light. nih.govresearchgate.net Treated mice exhibited improved retinal morphology and a slower progression of photoreceptor cell death compared to untreated controls. nih.govresearchgate.net Furthermore, vision-dependent behavioral tests have shown that treated animals perform better, indicating a restoration of functional vision. nih.govresearchgate.net

Similarly, in Lrat knockout mice, another model for LCA, oral administration of 9-cis-retinyl acetate has been shown to regenerate visual pigment and improve retinal function. core.ac.ukmdpi.com Research in a mouse model of human age-related macular degeneration (AMD), the Rdh8-/-Abca4-/- mouse, also showed that 9-cis-retinyl acetate could partially prevent atrophic changes in the retina. arvojournals.org These studies in animal models have been crucial in establishing the proof-of-concept for chromophore replacement therapy. mdpi.comencyclopedia.pub The findings highlight the potential of 9-cis-retinyl acetate to slow retinal degeneration and preserve vision in diseases caused by impaired visual cycle function. mdpi.comcore.ac.uk

Table 1: Summary of Research Findings on 9-cis-Retinyl Acetate in Animal Models of Retinal Degeneration
Animal ModelCondition ModeledKey FindingsReference
Rpe65-/- MouseLeber Congenital Amaurosis (LCA), Retinitis Pigmentosa (RP)Dose-dependent improvement in ERG responses; preservation of retinal morphology and function; improved performance in vision-dependent behavioral tests. nih.govresearchgate.net
Lrat-/- MouseLeber Congenital Amaurosis (LCA)Prevention of cone photoreceptor loss and partial preservation of ERG b-wave; regeneration of opsin as isorhodopsin. core.ac.ukmdpi.com
Rdh8-/-Abca4-/- MouseAge-Related Macular Degeneration (AMD)Partially prevented atrophic changes in the retina. arvojournals.org
Aging Mice (Wild-Type)Age-Related Decline in Visual FunctionSignificantly improved age-related deterioration of photoreceptor function; improved rate of dark adaptation. arvojournals.org

Development of Advanced Delivery Systems for Enhanced Bioactivity of Retinyl Acetate in Research

Nanocarrier Formulations for Targeted Delivery (e.g., Nanoparticle Polymers, Liposomes)

Retinoids like retinyl acetate are susceptible to degradation from light, oxygen, and heat, which can limit their efficacy in research applications. mdpi.com To overcome these stability issues and enhance delivery, various nanocarrier formulations have been developed. These systems encapsulate the active compound, protecting it from degradation and facilitating its transport to target tissues. rsc.orgnih.gov

Polymeric nanoparticles have been explored for the delivery of retinyl acetate. For instance, nanoparticles made from prolamine proteins like zein (B1164903) are biodegradable, biocompatible, and can encapsulate retinoids, enhancing their stability. google.com Another study utilized poly(ethylene glycol)-4-methoxycinnamoylphthaloylchitosan (PCPLC) to create nanoparticles for retinyl acetate. nih.gov This encapsulation significantly improved the stability of retinyl acetate in aqueous solutions and against UVA light. nih.gov

Lipid-based nanocarriers are also widely researched for retinoid delivery. These include:

Liposomes: These are vesicular structures made of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. semanticscholar.org They have been shown to be a suitable choice for encapsulating retinoids, leading to enhanced stability and skin penetration. semanticscholar.orgresearchgate.net

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. mdpi.com SLNs offer advantages such as controlled release and protection of the encapsulated compound from chemical degradation. mdpi.comnih.gov They are particularly useful for topical delivery, where they can form an occlusive film on the skin, increasing hydration. mdpi.com

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.gov They have been shown to effectively deliver retinyl palmitate, a related compound, with high permeation through the skin. nih.govresearchgate.net

These nanocarrier systems offer a versatile platform for improving the research applications of retinyl acetate by enhancing its stability, solubility, and bioavailability. rsc.orggoogle.comfrontiersin.org

Strategies for Modulating Dermal Penetration and Retention in Research Contexts

For dermatological research, controlling the penetration and retention of retinyl acetate in the skin is crucial. Advanced delivery systems are a key strategy for modulating these parameters. frontiersin.orgdovepress.com

Nanocarrier formulations can be designed to control the release and penetration profile of the encapsulated retinoid. For example, a study using retinyl acetate-loaded PCPLC nanoparticles found a slower skin absorption rate compared to free retinyl acetate. nih.gov However, this slower absorption was coupled with 100% retention of the encapsulated compound within the skin tissue after 24 hours, indicating a sustained local effect. nih.gov This suggests that nanoparticles can act as a reservoir within the skin, providing a prolonged release of the active agent. dovepress.com

The composition and properties of the nanocarrier play a significant role. Lipid-based systems like liposomes and solid lipid nanoparticles can modify the permeability and retention of retinoids. nih.govresearchgate.net Liposomes have been shown to offer higher skin retention, while nanoemulsions may provide higher flux or permeation rates. nih.gov The choice of carrier can thus be tailored to the specific research goal, whether it is rapid delivery to deeper skin layers or prolonged retention in the epidermis. semanticscholar.orgfrontiersin.org

Furthermore, research has shown that nanocarriers can utilize specific anatomical routes for penetration. Confocal microscopy analysis revealed that polymeric nanoparticles carrying retinyl acetate tend to accumulate in hair follicles, which can act as a significant pathway for dermal delivery. nih.gov Combining nanocarriers with penetration enhancers, such as jojoba oil, has also been shown to dramatically increase the permeation of retinoids through the skin's lipid barrier. nih.govresearchgate.net These strategies allow for precise modulation of where and for how long retinyl acetate is active within the skin, enhancing its utility in dermatological studies.

Toxicological and Safety Research Perspectives of Retinyl Acetate

Mechanistic Studies of Hypervitaminosis A Related to Retinyl Acetate (B1210297) Metabolism

The metabolism of high doses of retinyl acetate can overwhelm the body's regulatory mechanisms, leading to a toxic state known as hypervitaminosis A. This condition is characterized by a series of pathological changes at both cellular and systemic levels, driven by the adverse effects of excessive retinoids on various biological pathways. wikipedia.orgdroracle.ai

Altered Bone Metabolism Pathways and Cellular Effects

Excessive intake of retinyl acetate is a known risk factor for skeletal fragility and fractures. plos.orgresearchgate.net The underlying mechanism involves a significant disruption of normal bone remodeling. wikipedia.org The active metabolite of vitamin A, retinoic acid, directly influences bone cells. nih.gov It suppresses the activity of osteoblasts, the cells responsible for bone formation, and simultaneously stimulates the formation and activity of osteoclasts, which are responsible for bone resorption. wikipedia.orgnih.gov This imbalance leads to a net loss of bone mass, reduced bone diameter, and an increased likelihood of spontaneous fractures. plos.orgresearchgate.net

Animal studies have consistently demonstrated that high doses of retinyl acetate lead to bone abnormalities. bioscientifica.comnih.gov For instance, research in rats has shown that hypervitaminosis A results in thinner bones due to diminished bone formation and mineral apposition rates. plos.org This is accompanied by an increase in osteoclast numbers and the expression of genes associated with bone resorption. mdpi.com

Table 1: Effects of Excess Retinyl Acetate on Bone Cells

Cell TypePrimary FunctionEffect of Excess Retinyl Acetate/Retinoic AcidResulting Pathological Outcome
Osteoblasts Bone FormationInhibition of differentiation and activity. plos.orgmdpi.comDecreased bone formation and mineralization. plos.org
Osteoclasts Bone ResorptionStimulation of formation and activity. nih.govmdpi.comIncreased bone resorption and cortical bone loss. mdpi.comnih.gov

Impact on Other Fat-Soluble Vitamin Metabolism and Interactions

Hypervitaminosis A, resulting from excessive retinyl acetate, can interfere with the metabolism and function of other fat-soluble vitamins, specifically vitamins D, E, and K. wikipedia.org

Vitamin D: There is a complex and sometimes antagonistic relationship between vitamins A and D, particularly concerning skeletal health. wikipedia.orgmdpi.com High concentrations of vitamin A can antagonize the effects of vitamin D, potentially by competing for shared nuclear receptors (Retinoid X Receptor - RXR) which are necessary for their function. mdpi.com This interaction can impair calcium absorption and homeostasis. nih.gov

Vitamin E: Elevated levels of vitamin A may hinder the absorption of vitamin E. mdpi.com

Vitamin K: Excessive vitamin A can also interfere with vitamin K absorption. oregonstate.edu

Mitochondrial Toxicity Mechanisms and Bioenergetic Dysregulation

Mitochondria are key targets in retinoid-induced toxicity. nih.gov An excess of vitamin A and its metabolites can impair mitochondrial function through several mechanisms. scielo.brnih.gov Studies have shown that retinoids can induce mitochondrial swelling and disrupt the integrity of the mitochondrial membrane. nih.gov This leads to a decrease in membrane potential and the uncoupling of oxidative phosphorylation, which is the primary process for cellular energy (ATP) production. nih.gov

This bioenergetic dysfunction results in an increased leakage of electrons from the electron transport chain, leading to the overproduction of reactive oxygen species (ROS). nih.govresearchgate.net The resulting oxidative stress can damage mitochondrial components, including DNA, proteins, and lipids, further compromising mitochondrial function and potentially triggering cell death pathways. nih.govsemanticscholar.org This impairment of cellular energy homeostasis is a fundamental aspect of the toxicity associated with hypervitaminosis A. nih.gov

Neurotoxicological Investigations of Retinyl Acetate and its Retinoid Metabolites

The central nervous system (CNS) is particularly vulnerable to the toxic effects of excessive retinyl acetate and its metabolites. scielo.brdntb.gov.ua Neurotoxicity is a recognized consequence of hypervitaminosis A, with mechanisms involving direct impacts on neural cells and the disruption of the delicate biochemical environment of the brain. scielo.br

Effects on Neuronal Function and Glial Network

While essential for neurodevelopment, excessive levels of retinoids can adversely affect neuronal function and the supportive glial cells. nih.govfrontiersin.orgresearchgate.net High concentrations of retinoic acid can alter neuronal differentiation, axon outgrowth, and synaptic plasticity, which are critical for learning and memory. frontiersin.orgmdpi.com

Glial cells, including astrocytes and microglia, which are vital for maintaining CNS homeostasis, are also impacted. jci.org Excess retinoids can trigger inflammatory responses in these cells, leading to a state of neuroinflammation. mdpi.comjci.org This inflammatory environment can further contribute to neuronal dysfunction and damage. mdpi.com

Table 2: Neurotoxic Effects of Excess Retinoids

TargetEffectPotential Consequence
Neuronal Function Altered differentiation, impaired synaptic plasticity. frontiersin.orgmdpi.comDisruption of learning, memory, and overall brain function. nih.gov
Glial Cells (Astrocytes, Microglia) Activation and release of inflammatory factors. jci.orgNeuroinflammation, contributing to a toxic CNS environment. mdpi.com
Neurotransmitter Systems Regulation of dopamine (B1211576) D2 receptors and acetylcholine (B1216132) production. mdpi.comImbalances in neurotransmitter signaling.

Influence on Redox Homeostasis and Cellular Damage in Neural Tissues

The brain's high metabolic rate and lipid-rich composition make it susceptible to oxidative stress. scielo.br The mitochondrial dysfunction induced by hypervitaminosis A is a primary source of increased reactive oxygen species (ROS) in neural tissues. scielo.brresearchgate.net This can overwhelm the brain's antioxidant defenses, leading to a state of redox imbalance. scielo.br

This oxidative stress causes damage to crucial cellular components like lipids (lipid peroxidation) and proteins (protein carbonylation) in brain regions such as the substantia nigra and striatum. scielo.br Such cellular damage can impair neuronal function and viability, leading to cell death and contributing to the neurological symptoms seen in vitamin A toxicity. scielo.brresearchgate.net Research has shown that retinoic acid can modulate the expression of antioxidant proteins like thioredoxin, and disruption of this balance can exacerbate ischemic brain damage. researchgate.net

Teratogenic Mechanisms Associated with Excessive Retinyl Acetate Exposure

Excessive exposure to retinoids, including retinyl acetate, is a significant concern during embryonic development due to their potent teratogenic capabilities. Retinyl acetate is readily converted in the body to retinol (B82714) and subsequently to retinoic acid, the biologically active form that, in surplus, can disrupt the highly orchestrated processes of embryogenesis. The mechanisms underlying this teratogenicity are complex, primarily involving the disruption of critical cell populations and the alteration of gene expression patterns that are essential for normal development.

Impact on Neural Crest Cells and Gene Expression during Embryogenesis

Neural crest cells are a migratory, multipotent cell population crucial for the formation of a vast array of tissues, including the craniofacial skeleton, peripheral nervous system, and parts of the heart. These cells are particularly vulnerable to the teratogenic effects of excessive retinoids. researchgate.net Research indicates that exposure to teratogenic levels of retinoic acid, the active metabolite of retinyl acetate, leads to a large-scale reprogramming of gene expression within cranial neural crest cells. researchgate.netoup.com This disruption is considered a primary mechanism behind retinoid-induced birth defects. researchgate.net

Studies using murine cranial neural crest cell cultures have shown that exposure to excess retinoic acid alters the expression of hundreds of genes. researchgate.net A significant portion of these affected genes are involved in key developmental processes, including cell adhesion, cell cycle regulation, and signaling pathways such as the canonical and non-canonical Wnt signaling pathways. researchgate.netoup.com The expression of genes responsible for regulating the subsequent differentiation of these cells is profoundly changed, leading to developmental errors. researchgate.net

The timing of this altered gene expression is critical. Many transcriptional changes occur rapidly, with some genes showing altered expression within the first six hours of exposure. researchgate.netoup.com This suggests an immediate and direct impact on the genetic programming of these embryonic cells. The accumulation of retinoic acid in neural and cranial neural crest cells is a proposed mechanism for this targeted toxicity, potentially mediated by specific cytoplasmic receptors that are abundant in these developing tissues. ujms.net This accumulation can lead to an "overstimulation" of retinoic acid-dependent pathways, resulting in malformations of the central nervous system, face, eyes, and other structures derived from neural crest cells. ujms.net

Gene Category Affected by Excess Retinoic Acid Specific Pathways/Processes Impact on Embryogenesis Reference
Developmental RegulationWnt signaling (canonical and non-canonical)Disruption of cell fate determination and patterning researchgate.net, oup.com
Cell AdhesionChanges in cell-cell and cell-matrix interactionsImpaired migration and tissue formation researchgate.net, oup.com
Cell Cycle ControlAltered proliferation ratesAbnormal growth of embryonic structures researchgate.net, oup.com
ApoptosisInduction of programmed cell deathLoss of essential cell populations oup.com

Correlation with Congenital Malformations in Developmental Biology Models

The link between excessive retinoid exposure and congenital malformations is well-documented across various developmental biology models, including mice, rats, and chickens. ucpress.edumdpi.comscispace.com Both a deficiency and an excess of vitamin A can lead to severe birth defects, highlighting the critical need for tightly regulated retinoid homeostasis during development. mdpi.comoup.com Administration of high doses of vitamin A or its derivatives during critical periods of organogenesis consistently produces a recognizable pattern of malformations. ujms.netucpress.edu

These malformations frequently affect structures derived from the highly sensitive neural crest cells. oup.comnih.gov The resulting defects are often referred to as Retinoic Acid Embryopathy (RAE) and primarily involve craniofacial abnormalities, central nervous system defects, and cardiovascular anomalies. nih.gov Specific malformations observed in animal models include:

Central Nervous System: Exencephaly and other neural tube defects. ujms.net

Craniofacial Structures: Cleft palate, ear malformations, and facial dysmorphism. ujms.net

Cardiovascular System: Aortic arch anomalies and ventricular septal defects. ucpress.eduscispace.com

Other Organs: Thymus, urogenital system, and limb abnormalities. ujms.netscispace.com

The type of malformation is often dependent on the timing of the exposure during gestation. nih.gov For instance, in mouse embryos, earlier exposure tends to affect the hindbrain, while later exposure results in malformations of the branchial arches, which give rise to structures of the face and neck. nih.gov Studies in vitamin A-deficient rat models that are "rescued" with retinoic acid further confirm that while it is essential for development, excessive amounts lead to fetal resorption or malformations. mdpi.com Similarly, mouse models with genetic knockouts of retinoic acid receptors (RARs) exhibit defects that mirror those of vitamin A deficiency, reinforcing the central role of this signaling pathway in normal development and its disruption in teratogenesis. oup.comfrontiersin.org

Animal Model Observed Congenital Malformations from Excess Retinoid Exposure Reference
MouseCraniofacial defects, posteriorization of the hindbrain, limb abnormalities nih.gov, ujms.net, oup.com
RatCNS, eye, ear, facial, thymus, and great vessel malformations; skeletal defects ujms.net, mdpi.com
ChickCardiovascular (ventricular septal defect, aortic arch anomalies), limb, and eye defects ucpress.edu, scispace.com

Photocarcinogenicity Research Involving Retinyl Acetate (e.g., UV-Induced Effects and Tumor Development in Models)

The potential for retinyl acetate and other retinoids to influence the development of skin cancer when exposed to ultraviolet (UV) radiation, a phenomenon known as photocarcinogenicity, has been a subject of considerable research and debate. nih.govoup.comjddonline.com When applied to the skin, retinoids can undergo photochemical reactions upon exposure to UV light. nih.govsci-hub.se UV irradiation has been shown to cause the decomposition of retinyl esters like retinyl acetate, a process that can generate reactive oxygen species (ROS) and free radicals. nih.govoup.com These highly reactive molecules have the potential to damage cellular components, including DNA, and may contribute to phototoxicity and photocarcinogenesis. nih.goveuropa.eu

Research in animal models, particularly hairless mice, has yielded varied results. nih.govjddonline.com A study by the National Toxicology Program (NTP) suggested that topical application of creams containing retinyl palmitate (an ester similar to retinyl acetate) followed by exposure to simulated solar light led to an earlier onset of UV-induced squamous cell carcinomas in hairless mice. jddonline.comeuropa.eu One plausible mechanism is that the photodecomposition of retinoids generates free radicals that exert a photomutagenic effect. europa.eu

Conversely, a substantial body of evidence also suggests that retinoids can be chemoprotective against skin cancer. jddonline.com For example, some studies have shown that topical retinyl acetate can reduce tumor incidence in chemically induced carcinogenesis models. jddonline.com The conflicting results may be attributed to differences in experimental design, the specific retinoid used, the UV radiation spectrum and dose, and the animal model. nih.govoup.com For instance, one study proposed that a diet rich in vitamin A seemed to facilitate UV carcinogenesis in hairless mice, possibly because the photodecomposition of excessive vitamin A in the skin generates photosensitizing intermediates. oup.com It is clear that the interaction between retinyl acetate, UV radiation, and skin carcinogenesis is complex and not fully understood. nih.gov

Study Focus Experimental Model Key Findings Potential Mechanism Reference
PhotocarcinogenesisHairless MiceA diet rich in vitamin A appeared to facilitate UV-induced skin tumor development.Photodecomposition of excess vitamin A generates photosensitizing free radicals. oup.com
PhotocarcinogenesisHairless Mice (NTP Study)Topical retinyl palmitate was associated with an earlier onset of UV-induced skin tumors.Formation of free radicals and photomutagenic effects from retinoid-UV interaction. jddonline.com, europa.eu
Chemical CarcinogenesisMice (DMBA/TPA model)Topical retinyl acetate reduced tumor incidence.Inhibition of tumor promotion (chemopreventive effect). jddonline.com
PhotodecompositionIn vitro (solution)UV irradiation of retinyl acetate produces short-lived intermediates and free radicals.Photochemical reaction leading to potentially photosensitizing products. oup.com

Development and Application of In Vitro and In Vivo Models for Assessing Retinyl Acetate Toxicity Mechanisms

A variety of in vitro (in a dish) and in vivo (in a living organism) models have been developed and utilized to investigate the mechanisms of retinyl acetate toxicity, particularly its teratogenic and photocarcinogenic potential. These models are essential for dissecting complex biological pathways without direct human testing.

In vivo models, primarily rodents like mice and rats, have been fundamental in toxicology research. oup.comnih.govfrontiersin.org These animal models allow for the study of systemic effects, metabolic conversion of retinyl acetate to its active forms, and long-term outcomes like tumor development and congenital malformations. mdpi.comoup.comnih.gov For example, hairless mice are a standard model for photocarcinogenicity studies because their skin's response to UV light can be readily observed. oup.comeuropa.eu Vitamin A-deficient rat and mouse models have been crucial for demonstrating the dual role of retinoids in both preventing and causing birth defects, depending on the dose. mdpi.comkarger.com

In vitro models offer a more controlled environment to study specific cellular and molecular mechanisms.

Murine Limb Bud Culture: This model allows researchers to study the direct effects of toxicants on organ development outside the complexities of a whole organism. It has been used to analyze changes in gene expression in developing limbs exposed to retinol, providing insights into the molecular pathways disrupted during teratogenesis. oup.com

Cell Cultures: Cultures of specific cell types, such as murine cranial neural crest cells or human neuroblastoma cells, are used to investigate how retinoids affect cell proliferation, differentiation, and gene expression. researchgate.netnih.gov These systems have been instrumental in identifying the reprogramming of gene networks as a key teratogenic mechanism. researchgate.net

Ex Ovo Chicken Culture: The chick embryo, cultured outside the shell, provides a vertebrate model that is easily accessible for direct observation and manipulation, making it excellent for studying the effects of substances like retinoic acid on morphogenesis of the heart, limbs, and eyes. ucpress.edu

iPSC-Derived Models: Advanced models using human-induced pluripotent stem cells (iPSCs) can be differentiated into specific cell types, such as brain microvascular endothelial cells, to create an in vitro model of the human blood-brain barrier. elifesciences.org These models are used to study the transport and permeability of retinoids, providing a platform to explore the mechanisms of vitamin A trafficking to sensitive tissues like the brain. elifesciences.org

These diverse models, from whole animal systems to sophisticated cell-based assays, provide a multi-faceted approach to understanding the toxicological profile of retinyl acetate, bridging the gap between molecular events and organism-level consequences.

Historical Scientific Development and Future Research Directions for Retinyl Acetate

Historical Milestones in Retinyl Acetate (B1210297) Discovery and Production

Early Isolation and Structure Elucidation of Vitamin A and its Esters

The journey to understanding retinyl acetate began with the discovery of its parent compound, vitamin A. In 1912, Frederick Gowland Hopkins first suggested the existence of "accessory factors" in milk, beyond the known macronutrients, that were essential for animal growth. wikipedia.org This was followed in 1913 by the independent identification of a fat-soluble nutrient in butterfat and cod liver oil by Elmer McCollum and Marguerite Davis, as well as Thomas Burr Osborne and Lafayette Mendel. wikipedia.orgsemanticscholar.org This "fat-soluble A" factor, later termed vitamin A in 1920, was found to be crucial for growth and preventing conditions like night blindness. wikipedia.orgbioscientifica.com

The focus then shifted from biological observation to chemical identification. Before its synthesis, vitamin A was primarily isolated from fish liver oils, with companies like DPI (a spin-off of Eastman Kodak) becoming leading producers through molecular distillation techniques in the 1930s and 40s. acs.org The chemical structure of vitamin A was first described by Swiss chemist Paul Karrer between 1929 and 1931, a discovery for which he received a Nobel Prize. durham.ac.uk A key experiment in elucidating the structure of vitamin A (retinol) was the ozonolysis of β-carotene, the structure of which had been determined in 1930. acs.org The final confirmation of the structure came from comparing synthetically prepared perhydro vitamin A with the hydrogenated form derived from fish oils. acs.org The first successful isolation and crystallization of vitamin A from fish liver oils were achieved by Holmes and Corbet in 1937. durham.ac.uk These foundational discoveries paved the way for the chemical synthesis of vitamin A and its derivatives. acs.org

Development of Industrial Synthesis Pathways for Retinyl Acetate

The elucidation of vitamin A's structure spurred research into its chemical synthesis. acs.org The first successful laboratory preparation of vitamin A was reported by Kuhn and Morris in 1937. acs.org However, it was the post-World War II era that saw the rise of industrial-scale synthesis. In 1947, two Dutch chemists, David Adriaan van Dorp and Jozef Ferdinand Arens, first synthesized retinoic acid and retinol (B82714). wikipedia.org This was quickly followed by the first industrialized synthesis of retinol by Hoffmann-La Roche in the same year. wikipedia.org

A pivotal moment in the history of retinyl acetate came in 1948 when Hoffmann-La Roche produced the first commercial batches of synthetic vitamin A acetate, marking a significant shift away from reliance on natural sources. acs.orgacs.org This achievement was a culmination of various synthetic approaches developed by different research groups. acs.org The industrial synthesis of vitamin A often starts from β-ionone, a compound synthesized from acetone. wikipedia.orgacs.org

Over the decades, several industrial processes for producing vitamin A and its esters have been developed and commercialized. Three of these have proven to be particularly robust and are still in use today with minor modifications. acs.orgacs.org These include:

The Roche Synthesis: This process, based on the work of Isler, involves a C14 + C6 Grignard reaction. researchgate.net

The BASF Synthesis: This route utilizes a C15 + C5 Wittig-Horner reaction. semanticscholar.orgresearchgate.net

The Rhône-Poulenc (now Adisseo) Synthesis: This method employs a C15 + C5 Julia Olefination. durham.ac.ukresearchgate.net

Retinyl acetate is a particularly important commercial form of vitamin A due to its enhanced stability compared to retinol. acs.org It is produced on a massive scale, with worldwide production exceeding 7,500 tons per year, primarily for use in human supplements and animal feed. acs.org

Evolution of Research Paradigms in Retinoid Science and its Role in Retinoid Science

The study of retinyl acetate is intrinsically linked to the broader evolution of retinoid science. Initially, research was dominated by a positivist paradigm , focusing on observation, isolation, and chemical synthesis to understand the fundamental properties of vitamin A and its esters. hilarispublisher.com This led to crucial discoveries about its role in vision, growth, and the prevention of deficiency diseases. wikipedia.orgbioscientifica.com

As scientific understanding deepened, the research paradigm shifted towards a more interpretive and mechanistic approach . hilarispublisher.com Scientists began to investigate the biochemical pathways and molecular mechanisms through which retinoids exert their effects. A landmark discovery in 1987 was the identification of the retinoic acid receptor (RAR), which revealed a connection between vitamin A biology and the field of steroid hormone receptors. bioscientifica.com This discovery triggered a cascade of research into how retinoids, including those derived from retinyl acetate, regulate gene expression, cell differentiation, proliferation, and apoptosis. bioscientifica.comnih.gov

Retinyl acetate's primary role in this evolving landscape is as a stable precursor to more biologically active retinoids. atamanchemicals.compaulaschoice.de It is a retinyl ester, a storage form of vitamin A, that can be hydrolyzed in the body to release retinol. nih.gov Retinol is then converted to retinal, essential for vision, and retinoic acid, which modulates gene expression. nih.govaskthescientists.com This understanding of retinyl acetate as a pro-vitamin has been central to its use in nutritional supplements and fortified foods. nih.gov

The research paradigm continues to evolve, now incorporating pragmatic and interdisciplinary approaches . hilarispublisher.com This includes the use of genetic models, advanced analytical techniques, and computational biology to explore the complex roles of retinoids in health and disease. technologynetworks.comnewcastle.edu.au Retinyl acetate remains a key compound in these studies, both as a tool for investigating vitamin A metabolism and as a therapeutic agent in its own right. mdpi.comtaylorandfrancis.com

Current Challenges and Unresolved Questions in Retinyl Acetate Research

Despite decades of research, several challenges and unresolved questions remain in the study of retinyl acetate and retinoids in general.

Key Challenges:

Stability and Delivery: Retinyl acetate, while more stable than retinol, is still susceptible to degradation by light and air, with its ester form being more prone to oxidation. who.intewg.org Developing more stable formulations and effective delivery systems to protect the compound and ensure its bioavailability is an ongoing challenge. semanticscholar.orgresearchgate.net

Analytical Complexity: The accurate quantification of retinyl acetate and other retinoids at very low levels in biological tissues is difficult. researchgate.netnih.gov Resolving different stereoisomers also presents an analytical challenge. researchgate.netnih.gov

Understanding Metabolism and Transport: The precise mechanisms of how retinyl esters are taken up by peripheral tissues from chylomicrons are not fully understood. amegroups.org It is also unclear whether the body regulates this uptake in response to vitamin A levels in the liver. amegroups.org Furthermore, while the conversion of retinyl acetate to retinol is a known pathway, the intricacies of its regulation and the factors that influence its efficiency are still being investigated. mdpi.com

Mechanism of Action: While it is established that retinyl acetate acts as a precursor to active retinoids, the full extent of its own potential biological activities is not completely elucidated. atamanchemicals.com

Unresolved Questions:

What is the full significance of retinyl and retinoyl-β-glucuronides in blood as a source of retinoids for tissues? amegroups.org

How can the therapeutic window of retinoids be optimized to maximize benefits while minimizing potential side effects? nih.gov

What is the precise role of retinyl acetate and other retinoids in complex biological processes like brain structure and connectivity, as suggested by recent genetic studies? technologynetworks.com

Can the epigenetic silencing of the retinoic acid receptor β (RARβ), which limits the effectiveness of retinoids in cancer treatment, be overcome? nih.gov

Emerging Research Areas and Future Directions

Innovation in Synthesis Techniques and Novel Derivative Development

The future of retinyl acetate research is poised for significant advancements, particularly in the areas of synthesis and the creation of new derivatives.

Innovations in Synthesis:

Green Chemistry: There is a growing emphasis on developing more environmentally friendly and sustainable methods for retinol and retinyl acetate production. semanticscholar.org This includes the use of advanced catalysts, such as nanocatalysts and ionic liquids, which allow for efficient chemical transformations under milder conditions, reducing byproducts and energy consumption. drpress.org

Biocatalysis and Fermentation: Biological synthesis pathways are emerging as a promising alternative to chemical synthesis. researchgate.net This involves using enzymes, such as lipase (B570770) from Aspergillus oryzae, or genetically engineered microorganisms, like Saccharomyces cerevisiae (yeast), to produce retinol and its derivatives. semanticscholar.orgresearchgate.net These methods can reduce reliance on petrochemicals and lower the environmental impact of production. drpress.org

Novel Derivative Development:

Enhanced Stability and Efficacy: A primary goal in developing new derivatives is to improve upon the stability and efficacy of existing retinoids. researchgate.net This includes creating molecules that are less sensitive to light and oxidation, and that can penetrate the skin more effectively. researchgate.net

Reduced Irritation: Researchers are designing novel retinoic acid-like molecules and other derivatives that retain the therapeutic benefits of retinoic acid but with reduced side effects, such as skin irritation. researchgate.net

Targeted Delivery and Controlled Release: The development of novel delivery systems, such as encapsulating retinyl acetate in microparticles, hydrogels, or nanocarriers, is a key area of research. mdpi.comresearchgate.net These systems aim to protect the compound from degradation, control its release over time, and target it to specific tissues or cells, thereby increasing its effectiveness and reducing potential toxicity. mdpi.com

These emerging research areas hold the promise of not only improving the production and application of retinyl acetate but also expanding the therapeutic potential of retinoids in medicine and dermatology.

Exploration of Undiscovered Biological Mechanisms and Novel Applications

While the primary roles of retinyl acetate as a precursor to vitamin A are well-established, ongoing research continues to unveil more nuanced and previously undiscovered biological activities. Scientists are exploring its potential involvement in pathways beyond vision, epithelial cell differentiation, and reproduction. One area of intense investigation is its role in modulating immune responses. Retinoic acid, the active metabolite of vitamin A, is known to be critical for both innate and adaptive immunity. researchgate.net It influences the differentiation of T-cells, potentially driving them towards a regulatory phenotype that helps maintain immune homeostasis. researchgate.net This has led to research into how retinyl acetate supplementation might be used to modulate immune function in various contexts, from infectious diseases to autoimmune conditions. researchgate.net

Another burgeoning area of research is the connection between retinyl acetate, or more specifically its metabolite retinoic acid, and cellular signaling pathways that regulate cell growth and differentiation. For instance, studies in zebrafish have revealed a surprising feedback mechanism where the depletion of retinoic acid receptors (RARs) leads to an increase in retinoic acid signaling. plos.org This finding suggests a complex autoregulatory loop that, if disrupted, could contribute to developmental abnormalities. plos.org Understanding these intricate feedback mechanisms is crucial for developing novel therapeutic strategies for congenital defects and certain types of cancer where retinoic acid signaling is dysregulated. plos.org

Furthermore, the potential therapeutic applications of retinyl acetate and its derivatives are being explored in the context of specific diseases. For example, in certain retinal degenerative diseases caused by mutations in genes like LRAT or RPE65, the visual cycle is disrupted due to a deficiency in 11-cis-retinal (B22103). mdpi.com Research is underway to investigate whether supplementation with specific retinoids, such as 9-cis-retinyl acetate, could serve as a prodrug to bypass the defective step and restore vision. mdpi.com This compound can be metabolized in the liver to 9-cis-retinal, which can then be delivered to the eye. mdpi.com These investigations highlight a shift towards targeted applications of retinoids beyond general nutritional supplementation, opening up possibilities for precision medicine.

Advanced Analytical Approaches for Comprehensive Characterization and Metabolomics

The accurate measurement and characterization of retinyl acetate and its various metabolites are fundamental to understanding its biological functions and metabolic fate. Over the years, analytical techniques have evolved significantly, moving from less specific methods to highly sensitive and comprehensive approaches.

Historically, methods like colorimetric assays and spectrophotometry were used. mdpi.com Spectrophotometry, for instance, relies on the principle that all-trans-retinol exhibits maximum absorbance at a specific wavelength (325 nm) in isopropanol. mdpi.comencyclopedia.pub While useful, these methods can lack the sensitivity and specificity of modern techniques. encyclopedia.pub

Currently, High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of retinoids. mdpi.comencyclopedia.pub HPLC systems, often coupled with UV detectors, can effectively separate and quantify different forms of vitamin A, including retinyl acetate, from complex biological matrices like food, feed, and tissues. mdpi.comencyclopedia.pubnih.gov Reverse-phase HPLC is particularly favored for its resolution and stable retention times. nih.gov For instance, a method using a C18 column with a mobile phase of water and methanol (B129727) can isolate retinoids for quantification. thermofisher.com

To achieve even greater sensitivity and specificity, especially for low-concentration metabolites, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). thermofisher.comnih.gov This "hyphenated" technique allows for the simultaneous measurement of a wide array of retinoids and their metabolites in a single analysis. thermofisher.com LC-MS/MS methods have been developed to quantify up to 12 different retinoids, including retinyl acetate, in serum with high precision and sub-ng/mL detection limits. thermofisher.com This level of detail is crucial for metabolomics studies.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is providing unprecedented insights into the metabolic pathways affected by vitamin A status. Untargeted metabolomics using platforms like LC-MS can identify hundreds of metabolites that are altered in response to changes in retinyl acetate intake. researchgate.netfrontiersin.org For example, studies in animal models with vitamin A deficiency have revealed significant changes in hepatic metabolites, including bile acids, components of DNA, and acylcarnitines, which are important for fatty acid utilization. researchgate.net In humans, metabolomic profiling has linked plasma retinol levels to alterations in lipid metabolic pathways, such as those involving glycerophospholipids and fatty acids. frontiersin.org These advanced analytical approaches are not just for quantification; they are powerful tools for generating new hypotheses about the systemic effects of retinyl acetate.

Analytical Technique Principle Application for Retinyl Acetate Key Advantages
Spectrophotometry Measures light absorbance at a specific wavelength (e.g., 325 nm for retinol). mdpi.comencyclopedia.pubQuantification in fortified foods and premixes. mdpi.comCost-effective, simple setup. encyclopedia.pub
High-Performance Liquid Chromatography (HPLC) with UV detection Separates compounds based on their interaction with a stationary phase, followed by UV light absorbance for detection. mdpi.comnih.govWidely used for quantifying retinol, retinyl acetate, and other esters in various samples. mdpi.comnih.govGood resolution, reproducibility, and established protocols. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass-to-charge ratio detection of mass spectrometry for highly specific identification and quantification. thermofisher.comnih.govSimultaneous quantification of multiple retinoids and their metabolites in biological fluids (e.g., serum) for clinical research and metabolomics. thermofisher.comHigh sensitivity, high specificity, high throughput, ability to measure a wide range of metabolites. thermofisher.comnih.gov
Gas-Liquid Chromatography (GLC) Separates volatile compounds in a gaseous mobile phase. mdpi.comencyclopedia.pubAnalysis of volatile retinoid compounds after extraction and purification. mdpi.comencyclopedia.pubEstablished technique for volatile compound analysis. encyclopedia.pub

Refined Toxicological Risk Assessment Methodologies and Mechanistic Understanding

The toxicological risk assessment of retinyl acetate has become more refined, moving towards a more mechanistic understanding of its adverse effects. High doses of vitamin A can lead to a condition known as hypervitaminosis A, which can manifest as both acute and chronic toxicity. nih.govwikipedia.org Acute toxicity can cause symptoms like headache, dizziness, and skin peeling, while chronic toxicity can lead to more severe issues including liver damage, bone and joint pain, and hair loss. nih.govscbt.com

A key focus of modern risk assessment is understanding the mechanisms of toxicity. The teratogenic potential (risk of birth defects) of high vitamin A intake is a major concern. europa.eucaymanchem.com The mechanism is thought to involve a toxic effect on neural crest cells during embryonic development. nih.gov This has led to stringent recommendations for vitamin A intake, especially for pregnant women. nih.gov

Risk assessment methodologies now often incorporate data on Tolerable Upper Intake Levels (ULs) established by scientific bodies like the European Food Safety Authority (EFSA). europa.eueuropa.eu These ULs are used to evaluate the safety of retinyl acetate in various applications, including its use in cosmetic products. europa.eueuropa.eu For example, the Scientific Committee on Consumer Safety (SCCS) has assessed the exposure to vitamin A from different cosmetic products (e.g., body lotions, face creams) to ensure that the total systemic exposure does not exceed the established UL. europa.eu

A refined aspect of toxicological assessment is the identification of more sensitive biomarkers for hypervitaminosis A. While serum retinol levels are not always reliable indicators of toxicity, elevated levels of retinyl esters in the blood during a fasting state are considered a better marker for chronic vitamin A toxicity. wikipedia.orgpharmacytimes.com This is because under normal conditions, the liver efficiently stores vitamin A, but when storage capacity is exceeded, retinyl esters can "leak" into the bloodstream. wikipedia.org

Furthermore, research is delving into the cellular and molecular mechanisms of toxicity. It is understood that the liver plays a central role in vitamin A metabolism and storage, and excessive amounts can overwhelm the capacity of hepatic stellate cells, where it is stored as retinyl esters. wikipedia.orgnih.gov This can lead to liver damage. At the molecular level, high concentrations of retinoids may exert pro-oxidant effects and induce cell damage, depending on various factors like dosage and individual susceptibility. scielo.br Understanding these mechanisms is crucial for developing more targeted and individualized risk assessments, moving beyond simple dose-response relationships to a more holistic view that considers metabolic capacity and genetic predispositions.

Aspect of Toxicology Traditional Approach Refined/Modern Approach Underlying Mechanism/Rationale
Toxicity Endpoint General signs of hypervitaminosis A (e.g., skin changes, headache). scbt.comFocus on specific, critical endpoints like teratogenicity and liver effects. europa.euHigh retinoid levels can be toxic to specific cell types, like embryonic neural crest cells, and can overwhelm liver storage capacity. nih.govwikipedia.org
Exposure Assessment Focus on dietary intake alone.Aggregated exposure from multiple sources, including diet, supplements, and cosmetics. europa.euTo ensure the total systemic dose from all potential sources remains below the Tolerable Upper Intake Level (UL). europa.eu
Biomarkers of Toxicity Serum retinol concentration. wikipedia.orgFasting serum retinyl ester levels. wikipedia.orgpharmacytimes.comSaturated liver storage leads to the release of retinyl esters into circulation, making them a more sensitive indicator of excess. wikipedia.org
Mechanistic Understanding Descriptive toxicology (observing effects).Investigation of cellular and molecular pathways (e.g., effects on gene expression, oxidative stress, receptor signaling). plos.orgscielo.brTo understand why toxicity occurs, allowing for better prediction of risk in different populations and the development of preventative strategies.

Q & A

Q. What validated analytical methods are recommended for quantifying retinyl acetate in biological matrices?

Liquid chromatography (HPLC/UV or LC-MS) is the gold standard for retinyl acetate quantification. For serum and lipid-rich tissues, retinyl acetate serves as an internal standard to correct for extraction efficiency (average recovery: 60–92% depending on tissue) . Key parameters include:

  • Column selection : Use C18 or F5 columns for optimal separation of retinyl acetate from retinol isomers and tocopherols .
  • Internal standardization : Retinyl acetate is preferred over retinol for lipid-rich tissues, but avoid it for liver ROL quantification due to inconsistent recovery .
  • Sample prep : Include homogenization in hexane for lipid extraction and spiking with retinyl acetate pre-extraction to assess losses .

Q. How should researchers design experiments to assess retinyl acetate stability in cell culture models?

  • Controls : Include DMSO vehicle controls and retinyl acetate-free media to account for solvent effects .
  • Dosage range : Test concentrations from 1–50 μM, as higher doses (>100 μM) may induce cytotoxicity in primary cells .
  • Time points : Monitor degradation kinetics at 0, 24, 48, and 72 hours using HPLC to account for esterase-mediated hydrolysis .

Q. What are the critical parameters for using retinyl acetate as an internal standard in vitamin A assays?

  • Molecular weight adjustment : Multiply retinyl acetate values by 0.872 to convert to retinol equivalents (MW 328 → 286) .
  • Tissue-specific validation : Validate recovery rates for each tissue type (e.g., 86% in liver vs. 92% in serum) to avoid systematic errors .

Advanced Research Questions

Q. How can conflicting data on retinyl acetate’s transdermal penetration be resolved in molecular studies?

Combine confocal Raman spectroscopy (to measure stratum corneum penetration depth, e.g., 20 μm) with molecular dynamics simulations (to model lipid bilayer interactions). Key steps:

  • Use a membrane model mimicking young skin (ceramide/cholesterol/fatty acid bilayer) to simulate retinyl acetate diffusion .
  • Correlate spectroscopy data (peak intensity at 1,580 cm⁻¹) with computational permeability coefficients to validate mechanistic hypotheses .
  • Address discrepancies by testing enhancer-free formulations, as additives may skew results .

Q. What experimental strategies mitigate retinyl acetate’s phototoxicity in UV-exposed models?

  • Light-protected protocols : Conduct assays under red light or amber glassware to prevent retinyl acetate photodegradation into reactive intermediates .
  • ROS scavengers : Co-administer antioxidants (e.g., α-tocopherol) to neutralize retinyl acetate-derived free radicals in keratinocyte cultures .
  • LC-MS/MS quantification : Monitor degradation products like anhydroretinol and ketene gas (linked to pulmonary toxicity) using MRM transitions (m/z 269 → 93) .

Q. How can researchers reconcile contradictory recovery rates of retinyl acetate in hepatic vs. adipose tissues?

  • Matrix effect analysis : Compare liver homogenate spiked with exogenous retinol (94% recovery) vs. endogenous retinyl acetate (86% recovery) to identify tissue-specific esterase activity .
  • Alternative standards : For liver ROL quantification, use deuterated retinol (d4-retinol) instead of retinyl acetate to bypass hydrolysis artifacts .
  • Method cross-validation : Pair HPLC with enzymatic assays (e.g., retinol dehydrogenase activity) to confirm tissue-specific recovery biases .

Q. What computational approaches predict retinyl acetate interactions in complex lipid matrices?

  • Coarse-grained MD simulations : Model retinyl acetate’s partitioning into lipid bilayers using MARTINI force fields .
  • Free energy calculations : Compute Gibbs free energy changes (ΔG) for retinyl acetate insertion into membranes to explain experimental permeability variations .
  • QSAR modeling : Relate retinyl acetate’s logP (≈6.2) to tissue accumulation patterns observed in vivo .

Data Interpretation & Contradiction Management

Q. How should researchers address variability in retinyl acetate’s extraction efficiency across studies?

  • Meta-analysis framework : Normalize recovery rates using tissue-specific correction factors (e.g., adipose: ×1.67; serum: ×1.09) from pooled datasets .
  • Inter-lab validation : Share SOPs for homogenization speed (e.g., 15,000 rpm) and solvent ratios (hexane:isopropanol 3:1) to minimize protocol-driven variability .

Q. What statistical methods are optimal for analyzing dose-response relationships in retinyl acetate toxicity studies?

  • Mixed-effects models : Account for batch-to-batch variability in cell viability assays (e.g., ±8% SEM in Bcl2 cells) .
  • Benchmark dose (BMD) modeling : Calculate BMDL10 values for pulmonary injury risk using in vitro-in vivo extrapolation (IVIVE) of ketene gas data .

Ethical & Methodological Best Practices

  • Data transparency : Deposit raw HPLC chromatograms and MD simulation trajectories in repositories like Zenodo for peer validation .
  • Conflict disclosure : Acknowledge retinyl acetate’s dual role as a nutrient and toxicant in vaping-related studies to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.